5-LOX/NO-IN-1
Description
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Properties
Molecular Formula |
C33H40N4O5 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
[1-[2-(2,3-dioxoindol-1-yl)ethyl]triazol-4-yl]methyl (E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-formylpent-3-enoate |
InChI |
InChI=1S/C33H40N4O5/c1-22-10-13-28-32(2,3)14-7-15-33(28,4)26(22)12-11-23(20-38)18-29(39)42-21-24-19-36(35-34-24)16-17-37-27-9-6-5-8-25(27)30(40)31(37)41/h5-6,8-9,11,19-20,26,28H,1,7,10,12-18,21H2,2-4H3/b23-11+/t26-,28-,33+/m0/s1 |
InChI Key |
WHXMKLGSKSNJFI-UDLBUWTESA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 5-Lipoxygenase (5-LOX) Inhibitors
Disclaimer: Information regarding a specific molecule designated "5-LOX/NO-IN-1" is not available in the public domain based on the conducted search. The "NO" component of the name may suggest a nitric oxide-donating or nitric oxide synthase-inhibiting function, implying a potential dual-target mechanism. This guide will focus on the well-established mechanism of action of 5-Lipoxygenase (5-LOX) inhibitors, which is the presumed primary target of a compound named "this compound".
Introduction
5-Lipoxygenase (5-LOX) is a crucial enzyme in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes.[1][2][3] Leukotrienes are potent lipid mediators involved in a wide array of inflammatory responses and have been implicated in the pathophysiology of various diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[3][4][5] Consequently, the inhibition of 5-LOX presents a compelling therapeutic strategy for managing these inflammatory conditions. This technical guide provides a comprehensive overview of the 5-LOX signaling pathway, the mechanisms of its inhibition, quantitative data on various inhibitors, detailed experimental protocols, and visual representations of the key processes.
The 5-Lipoxygenase (5-LOX) Signaling Pathway
The biosynthesis of leukotrienes is initiated by a series of cellular events that lead to the activation of 5-LOX.[1][2]
-
Cellular Activation and Arachidonic Acid Release: Upon cellular stimulation by various inflammatory signals, cytosolic phospholipase A2 (cPLA2) is activated and translocates to the nuclear membrane. There, it hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid (AA).[1][6]
-
5-LOX Translocation and FLAP Interaction: In resting cells, 5-LOX is predominantly located in the cytosol or the nucleus.[4][7] Following cell activation and an increase in intracellular calcium levels, 5-LOX translocates to the nuclear envelope.[2][6] Here, it interacts with the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein that binds AA and presents it to 5-LOX.[2][4][8]
-
Leukotriene Synthesis: The 5-LOX enzyme, which contains a non-heme iron atom in its active site, catalyzes the first two steps in the leukotriene biosynthesis pathway.[6][7]
-
Oxygenation: 5-LOX first catalyzes the insertion of molecular oxygen into arachidonic acid at the C5 position to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1][8]
-
Dehydration: Subsequently, 5-LOX catalyzes the dehydration of 5-HPETE to form the unstable epoxide, leukotriene A4 (LTA4).[1][8][9]
-
-
Downstream Leukotriene Production: LTA4 serves as a substrate for two different enzymes, leading to the production of two distinct classes of leukotrienes:
-
Leukotriene B4 (LTB4): In cells containing LTA4 hydrolase, such as neutrophils, LTA4 is converted to LTB4, a potent chemoattractant for inflammatory cells.[1][7]
-
Cysteinyl Leukotrienes (cys-LTs): In cells expressing LTC4 synthase, such as mast cells and eosinophils, LTA4 is conjugated with glutathione (B108866) to form LTC4. LTC4 is then sequentially metabolized to LTD4 and LTE4.[1][7] These cys-LTs are major contributors to bronchoconstriction and increased vascular permeability.[3]
-
Caption: The 5-LOX signaling cascade from inflammatory stimuli to the production of pro-inflammatory leukotrienes.
Mechanisms of 5-LOX Inhibition
5-LOX inhibitors can be broadly classified based on their mode of action:
-
Redox-Active Inhibitors: These inhibitors, such as nordihydroguaiaretic acid (NDGA), interfere with the redox cycle of the catalytic iron atom in the active site of 5-LOX.[8] They typically reduce the active ferric (Fe³⁺) state of the iron back to the inactive ferrous (Fe²⁺) state, thereby preventing the catalytic cycle.
-
Non-Redox, Competitive Inhibitors: These compounds bind directly to the active site of 5-LOX and compete with the natural substrate, arachidonic acid. Zileuton is a clinically approved example of this class of inhibitors.
-
FLAP Inhibitors: These inhibitors, like MK-886, do not bind to 5-LOX itself but rather to the 5-lipoxygenase-activating protein (FLAP). By binding to FLAP, they prevent the transfer of arachidonic acid to 5-LOX, thereby indirectly inhibiting the enzyme's activity.[2][7][8]
-
Allosteric Inhibitors: Some inhibitors can bind to a site on the 5-LOX enzyme that is distinct from the active site, inducing a conformational change that reduces its catalytic efficiency.[8]
Quantitative Data on 5-LOX Inhibitors
The potency of 5-LOX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several known 5-LOX inhibitors from various in vitro and cell-based assays.
| Inhibitor | Type | Assay System | IC50 Value | Reference |
| Zileuton | Non-redox, Competitive | Human Neutrophil 5-LOX | ~1 µM | [7] |
| MK-886 | FLAP Inhibitor | Human Neutrophil 5-LOX | ~3 nM | [10] |
| NDGA | Redox-active | Recombinant Human 5-LOX | ~0.1-1 µM | [8] |
| AA-861 | Competitive | Capan-2 cells | >10 µM (for anti-proliferative effects) | [7] |
| Rev-5901 | Competitive | Capan-2 cells | >10 µM (for anti-proliferative effects) | [7] |
| BWA4C | Competitive | Capan-2 cells | >10 µM (for anti-proliferative effects) | [7] |
| CJ-13,610 | Competitive | Capan-2 cells | >10 µM (for anti-proliferative effects) | [7] |
| AKBA | Non-competitive | Recombinant Human 5-LOX | < 10 µM | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of 5-LOX inhibitors.
Objective: To determine the direct inhibitory effect of a compound on the activity of purified 5-LOX enzyme.
Materials:
-
Recombinant human 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test inhibitor compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP)
-
Stop solution (e.g., methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a reaction tube, pre-incubate the recombinant 5-LOX enzyme with various concentrations of the test inhibitor (or vehicle control) in the assay buffer for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[11]
-
Initiate the enzymatic reaction by adding a known concentration of arachidonic acid (e.g., 10-20 µM).
-
Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).
-
Terminate the reaction by adding a stop solution, such as methanol (B129727).
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant for the formation of 5-LOX products (e.g., 5-HETE and LTB4 isomers) using reverse-phase HPLC with UV detection at 235 nm and 270 nm, respectively.
-
Quantify the amount of product formed in the presence of the inhibitor relative to the vehicle control.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Objective: To evaluate the inhibitory effect of a compound on 5-LOX activity within a cellular context.
Materials:
-
A cell line expressing 5-LOX (e.g., human neutrophils, monocytes, or transfected HEK293 cells).[8][11]
-
Cell culture medium.
-
Calcium ionophore (e.g., A23187) to stimulate 5-LOX activity.
-
Test inhibitor compound.
-
Phosphate-buffered saline (PBS).
-
Methanol for reaction termination and extraction.
-
Solid-phase extraction (SPE) columns for sample cleanup.
-
LC-MS/MS system for product analysis.
Procedure:
-
Culture the cells to an appropriate density.
-
Harvest and resuspend the cells in PBS.
-
Pre-incubate the cells with various concentrations of the test inhibitor (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a calcium ionophore (e.g., 2.5 µM A23187) and exogenous arachidonic acid (e.g., 1-10 µM) to induce leukotriene synthesis.[8]
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction by adding two volumes of ice-cold methanol containing deuterated internal standards for quantification.[8]
-
Centrifuge to remove cell debris.
-
Perform solid-phase extraction to purify the lipid mediators from the supernatant.
-
Analyze the extracted samples by LC-MS/MS to identify and quantify the various 5-LOX products.
-
Calculate the percent inhibition of product formation at each inhibitor concentration and determine the IC50 value.
Caption: A generalized workflow for the in vitro and cell-based characterization of 5-LOX inhibitors.
Conclusion
Inhibitors of 5-lipoxygenase represent a significant class of anti-inflammatory agents with therapeutic potential in a variety of diseases. Their mechanism of action is centered on the disruption of the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid. Understanding the intricacies of the 5-LOX signaling pathway and the diverse modes of inhibition is paramount for the rational design and development of novel and more effective 5-LOX-targeted therapies. While the specific details of "this compound" remain to be elucidated, the principles and methodologies outlined in this guide provide a robust framework for its characterization and for the broader field of 5-LOX inhibitor research.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 4. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation [frontiersin.org]
- 7. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling a Phantom: The Quest for 5-LOX/NO-IN-1 Reveals a Void in Public Scientific Archives
A comprehensive search of public scientific databases and literature reveals no specific molecule designated as "5-LOX/NO-IN-1." This suggests that the compound may be a novel, yet-to-be-disclosed therapeutic agent, an internal designation within a research entity not yet in the public domain, or a potential misnomer. Consequently, a detailed technical guide on its specific discovery, origin, quantitative data, and experimental protocols cannot be constructed at this time.
While the specific entity "this compound" remains elusive, the nomenclature strongly implies a dual-function molecule designed to inhibit 5-lipoxygenase (5-LOX) and donate nitric oxide (NO). This therapeutic strategy is a significant area of research in drug development, particularly for inflammatory and proliferative diseases. This report will, therefore, provide a foundational guide to the principles behind dual 5-LOX inhibition and NO donation, drawing from established knowledge in the field. This will serve as a valuable resource for researchers and drug development professionals interested in this class of compounds, anticipating the potential future disclosure of molecules like "this compound."
The Rationale for Dual 5-LOX/NO Inhibition
The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory cascade. The enzyme 5-LOX catalyzes the conversion of arachidonic acid into leukotrienes, which are potent lipid mediators involved in a wide array of inflammatory responses.[1][2][3] Leukotrienes contribute to the pathophysiology of numerous conditions, including asthma, allergic rhinitis, inflammatory bowel disease, and some cancers.[2][4][5] Inhibition of 5-LOX is, therefore, a well-established therapeutic strategy to mitigate inflammation.[2][5]
Nitric oxide (NO) is a pleiotropic signaling molecule with diverse physiological roles, including vasodilation, neurotransmission, and immunomodulation. In the context of inflammation and cancer, NO can have dual effects. However, at physiological concentrations, it often exhibits anti-inflammatory and anti-proliferative properties. The controlled release of NO can counteract some of the pro-inflammatory and pro-thrombotic effects associated with the inhibition of other inflammatory pathways.
The development of hybrid molecules that combine a 5-LOX inhibitor with an NO-donating moiety aims to leverage the synergistic effects of both actions. This approach could potentially lead to enhanced therapeutic efficacy and a more favorable safety profile compared to administering two separate drugs.
Hypothetical Signaling Pathways and Experimental Workflows
While specific data for "this compound" is unavailable, we can conceptualize the signaling pathways it would likely modulate and the general experimental workflows for its characterization.
Signaling Pathway of a Dual 5-LOX/NO Inhibitor
A dual-acting compound would simultaneously impact the 5-LOX-mediated leukotriene synthesis and introduce NO-mediated signaling.
Caption: Hypothetical signaling pathway of a dual 5-LOX inhibitor and NO donor.
General Experimental Workflow for Characterization
The discovery and preclinical development of a novel dual-acting inhibitor would involve a series of well-defined experimental stages.
Caption: A generalized workflow for the discovery and preclinical evaluation of a dual 5-LOX/NO inhibitor.
Standard Experimental Protocols
The following are detailed, generalized protocols for key experiments that would be essential in the characterization of a molecule like "this compound."
5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory effect of a compound on the 5-LOX enzyme.
Principle: The activity of 5-LOX is measured by monitoring the formation of its products, typically hydroperoxyeicosatetraenoic acids (HPETEs), from the substrate arachidonic acid. This can be detected spectrophotometrically by the increase in absorbance at 234 nm.
Materials:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Zileuton)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of the test compound or reference inhibitor to the wells. Include a vehicle control (solvent only).
-
Add the 5-LOX enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Immediately begin monitoring the increase in absorbance at 234 nm at regular intervals for a set period (e.g., 15 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Nitric Oxide (NO) Release Assay (Griess Assay)
This assay quantifies the amount of nitric oxide released from a donor compound.
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO. In this two-step diazotization reaction, sulfanilamide (B372717) is converted to a diazonium salt by nitrite in an acidic solution, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo derivative that can be measured at 540-570 nm.
Materials:
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Incubate the test compound at various concentrations in PBS at 37°C for different time points to allow for NO release.
-
Prepare a standard curve of sodium nitrite in PBS.
-
In a 96-well plate, add a sample of the incubation mixture from each concentration and time point.
-
Add the Griess Reagent to each well.
-
Incubate at room temperature for a short period (e.g., 15-30 minutes) to allow for color development.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Determine the concentration of nitrite in the samples by comparing the absorbance values to the sodium nitrite standard curve.
-
Calculate the rate and total amount of NO released from the test compound.
Quantitative Data Summary (Hypothetical)
For a molecule like "this compound" to be considered a viable drug candidate, it would need to demonstrate potent and balanced activity in these assays. The following table presents a hypothetical summary of such data.
| Parameter | Value | Assay Type |
| 5-LOX Inhibition | ||
| IC50 (Cell-Free) | 150 nM | Recombinant human 5-LOX |
| IC50 (Intact Cells) | 500 nM | Human neutrophils |
| Nitric Oxide Release | ||
| NO Release Rate (t1/2) | 30 min | Griess Assay in PBS |
| Total NO Released | 0.8 mol NO / mol compound | Griess Assay |
| Cellular Activity | ||
| LTB4 Production Inhibition (IC50) | 450 nM | A23187-stimulated PMNs |
| cGMP Elevation (EC50) | 1.2 µM | Human endothelial cells |
Conclusion
While the specific molecule "this compound" remains unidentified in the public domain, the underlying therapeutic concept of dual 5-LOX inhibition and nitric oxide donation represents a promising avenue for the development of novel anti-inflammatory and anti-cancer agents. The experimental frameworks and protocols outlined in this guide provide a comprehensive overview of the necessary steps to characterize such a compound. As research in this area progresses, it is anticipated that molecules with this dual-acting profile will emerge, and the information presented here will serve as a valuable technical resource for the scientific community. The future disclosure of data on "this compound" or similar compounds will be crucial to fully understand their therapeutic potential.
References
- 1. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review [mdpi.com]
- 4. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
5-LOX-IN-1: A Technical Overview of its Role in the Leukotriene Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-LOX-IN-1, a potent inhibitor of 5-lipoxygenase (5-LOX), and its role in the leukotriene biosynthetic pathway. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological and experimental processes.
Introduction to the 5-Lipoxygenase Pathway
The 5-lipoxygenase (5-LOX) pathway is a critical inflammatory cascade responsible for the synthesis of leukotrienes, which are potent lipid mediators.[1][2] These molecules are heavily implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and arthritis.[2] The pathway is initiated by the liberation of arachidonic acid (AA) from the cell membrane by phospholipase A2.[3][4] Subsequently, 5-LOX, in conjunction with its activating protein FLAP, catalyzes the conversion of AA into leukotriene A4 (LTA4).[5][6][7] LTA4 is an unstable epoxide that serves as a crucial intermediate, being further metabolized into either leukotriene B4 (LTB4) by LTA4 hydrolase or into the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[5][8] These end-products then exert their pro-inflammatory effects by binding to their respective cell surface receptors.[1][8]
5-LOX-IN-1: A Potent Inhibitor of 5-Lipoxygenase
5-LOX-IN-1 is a compound identified as an inhibitor of human 5-lipoxygenase.[9] By targeting the key enzyme in the leukotriene biosynthetic pathway, 5-LOX-IN-1 effectively blocks the production of all downstream leukotrienes, thereby presenting a promising therapeutic strategy for managing inflammatory conditions.
Quantitative Data
The inhibitory activity of 5-LOX-IN-1 has been quantified, providing a measure of its potency. This data is crucial for comparing its efficacy against other inhibitors and for guiding its application in experimental settings.
| Compound | Target | IC50 Value |
| 5-LOX-IN-1 (compound 2b) | Human 5-Lipoxygenase (5-LOX) | 2.3 μM[9] |
Table 1: Inhibitory Potency of 5-LOX-IN-1. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the activity of the 5-LOX enzyme by 50%.
The Leukotriene Signaling Pathway and the Role of 5-LOX-IN-1
The following diagram illustrates the key steps in the 5-lipoxygenase pathway and highlights the point of intervention for 5-LOX-IN-1.
Figure 1: The Leukotriene Pathway and Inhibition by 5-LOX-IN-1. This diagram outlines the synthesis of leukotrienes from arachidonic acid and the inhibitory action of 5-LOX-IN-1 on the 5-lipoxygenase enzyme.
Experimental Protocols for Assessing 5-LOX Inhibition
While specific protocols for 5-LOX-IN-1 are not publicly detailed, the following are established methodologies for evaluating the efficacy of 5-LOX inhibitors.
Cell-Free 5-LOX Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified 5-LOX.
Materials:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
5-LOX-IN-1 or other test inhibitors
-
Assay buffer (e.g., 50 mM Tris buffer, pH 7.5, containing 2 mM EDTA and 2 mM CaCl2)[10][11]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Prepare a solution of the 5-LOX enzyme in the assay buffer.[10][11]
-
Prepare serial dilutions of 5-LOX-IN-1 in DMSO and then dilute in the assay buffer.
-
Pre-incubate the 5-LOX enzyme with the different concentrations of 5-LOX-IN-1 or vehicle (DMSO) for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[10][11]
-
Initiate the enzymatic reaction by adding arachidonic acid to the mixture.
-
Allow the reaction to proceed for a defined period (e.g., 15 minutes) at 37°C.[12]
-
Terminate the reaction by adding a quenching solution, such as methanol.[12]
-
Extract the 5-LOX products (e.g., 5-HETE, LTB4) using solid-phase extraction.
-
Analyze the products by RP-HPLC to quantify the extent of inhibition at each inhibitor concentration.[12]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based 5-LOX Activity Assay
This assay assesses the inhibitor's efficacy within a cellular context, which provides insights into its membrane permeability and stability.
Materials:
-
Cell line expressing 5-LOX (e.g., human neutrophils, monocytes, or transfected HEK293 cells)[7][13]
-
Cell culture medium
-
5-LOX-IN-1 or other test inhibitors
-
Calcium ionophore (e.g., A23187) to stimulate cells
-
Arachidonic acid (optional, can be added exogenously)
-
Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 or other leukotrienes, or an LC-MS/MS system
Procedure:
-
Culture the cells to an appropriate density in multi-well plates.
-
Pre-incubate the cells with various concentrations of 5-LOX-IN-1 or vehicle (DMSO) for a specific duration.[7]
-
Stimulate the cells with a calcium ionophore (e.g., 2.5 µM A23187) to induce the release of endogenous arachidonic acid and activate 5-LOX.[7][13]
-
Incubate for a set time to allow for leukotriene production.
-
Collect the cell supernatant.
-
Quantify the amount of a specific leukotriene (e.g., LTB4) in the supernatant using ELISA or LC-MS/MS.
-
Determine the concentration-dependent inhibitory effect of 5-LOX-IN-1 and calculate the IC50 value.
Western Blot Analysis for 5-LOX Expression
This technique can be used to confirm the presence of the 5-LOX target in the cellular model being used.
Materials:
-
Cell lysates from the chosen cell line
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Primary antibody against 5-LOX
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Prepare total protein lysates from the cells.
-
Separate the proteins by size using SDS-PAGE.[13]
-
Transfer the separated proteins to a membrane.[13]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-5-LOX antibody.[13]
-
Wash the membrane and incubate with the secondary antibody.[13]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[13]
Experimental Workflow for Evaluating 5-LOX-IN-1
The following diagram provides a logical workflow for the preclinical evaluation of 5-LOX-IN-1.
Figure 2: Experimental Workflow for Preclinical Evaluation of 5-LOX-IN-1. This flowchart illustrates a typical progression from initial in vitro characterization to in vivo studies for a 5-LOX inhibitor.
Conclusion
5-LOX-IN-1 is a valuable research tool for investigating the role of the 5-lipoxygenase pathway in various physiological and pathological processes. Its potent inhibitory activity against human 5-LOX makes it a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of 5-LOX-IN-1 and other potential 5-LOX inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. THE 5-LIPOXYGENASE PATHWAY IS REQUIRED FOR ACUTE LUNG INJURY FOLLOWING HEMORRHAGIC SHOCK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Pronged Approach to Inflammation: A Technical Guide to 5-LOX/NO-IN-1 and its Interplay with Arachidonic Acid Metabolism
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "5-LOX/NO-IN-1" is a hypothetical designation for a dual-action inhibitor possessing both 5-lipoxygenase (5-LOX) inhibitory and nitric oxide (NO)-donating properties. This guide utilizes data from representative and well-characterized dual inhibitors, such as licofelone (B1675295) for the 5-LOX inhibitory component, to illustrate the principles and methodologies discussed.
Executive Summary
Inflammation is a complex biological response implicated in a multitude of acute and chronic diseases. The arachidonic acid (AA) cascade is a central pathway in the inflammatory process, leading to the production of potent lipid mediators, including prostaglandins (B1171923) (PGs) and leukotrienes (LTs). Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily target the cyclooxygenase (COX) enzymes, which can lead to an imbalance in the AA cascade and associated side effects. A more recent therapeutic strategy involves the dual inhibition of key enzymes in this pathway. This technical guide provides an in-depth overview of the core principles behind a hypothetical dual-action inhibitor, "this compound," which targets 5-lipoxygenase (5-LOX) and simultaneously donates nitric oxide (NO). This dual mechanism aims to provide enhanced anti-inflammatory efficacy with a potentially improved safety profile.
The Arachidonic Acid Cascade and Points of Intervention
Arachidonic acid, a polyunsaturated fatty acid, is released from the cell membrane by phospholipase A2 and is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1][2][3] The COX pathway produces prostaglandins and thromboxanes, which are involved in inflammation, pain, and platelet aggregation. The 5-LOX pathway, on the other hand, leads to the synthesis of leukotrienes, which are potent chemoattractants for inflammatory cells and mediators of bronchoconstriction.[1][2][3]
Dual inhibitors that block both the COX and 5-LOX pathways are expected to have clinical advantages over selective COX inhibitors.[4] One of the most promising compounds in this category is licofelone.[4]
Mechanism of Action of this compound
The therapeutic strategy of a dual 5-LOX/NO inhibitor is to concurrently block two key pathways involved in inflammation and its sequelae.
5-Lipoxygenase Inhibition
This compound directly inhibits the 5-lipoxygenase enzyme, thereby preventing the conversion of arachidonic acid into leukotrienes. This action reduces the chemotactic signals that recruit inflammatory cells to the site of injury and mitigates other pro-inflammatory effects of leukotrienes.
Nitric Oxide Donation
The nitric oxide-donating moiety of the molecule releases NO, a signaling molecule with pleiotropic effects. NO contributes to the anti-inflammatory profile through several mechanisms, including the potential for S-nitrosylation of key enzymes in inflammatory pathways and promoting vasodilation, which can improve blood flow and aid in the resolution of inflammation. One study has shown that pre-treatment with an NO donor can reverse the anticonvulsant effects of licofelone, suggesting an interplay between these pathways.[5]
Quantitative Data
The following tables summarize the in vitro inhibitory activities of licofelone, a representative dual COX/5-LOX inhibitor. This data is provided to illustrate the typical potency of such compounds.
Table 1: In Vitro Inhibition of 5-Lipoxygenase and Cyclooxygenase by Licofelone
| Enzyme Target | Assay System | IC50 (µM) | Reference |
| 5-Lipoxygenase (5-LOX) | Bovine PMNL cells | 0.18 | [4][6] |
| 5-Lipoxygenase (5-LOX) | Human 5-LO | 0.23 | [6] |
| Cyclooxygenase (COX) | Not specified | 0.21 | [4][6] |
| Cyclooxygenase-1 (COX-1) | Human thrombocytes | 0.16 | [6] |
PMNL: Polymorphonuclear leukocytes
Experimental Protocols
Cell-Free 5-Lipoxygenase Inhibition Assay (Spectrophotometric)
This protocol is adapted from standard spectrophotometric assays for 5-LOX activity.
Principle: The activity of 5-LOX is determined by monitoring the formation of hydroperoxydienes from a fatty acid substrate (e.g., linoleic or arachidonic acid), which results in an increase in absorbance at 234 nm.
Materials:
-
Purified 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Spectrophotometer capable of reading at 234 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a quartz cuvette, add the assay buffer and the purified 5-LOX enzyme.
-
Add the test compound at various concentrations or the vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately monitor the increase in absorbance at 234 nm over time.
-
Calculate the initial rate of the reaction.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based 5-Lipoxygenase Inhibition Assay
This protocol outlines a general procedure for assessing 5-LOX inhibition in a cellular context, for instance, using human polymorphonuclear leukocytes (PMNLs).
Principle: The inhibitory effect of the test compound on 5-LOX is measured by quantifying the production of 5-LOX products (e.g., LTB4) in stimulated cells using techniques like ELISA or LC-MS/MS.
Materials:
-
Isolated human PMNLs
-
Cell culture medium (e.g., RPMI 1640)
-
Calcium ionophore (e.g., A23187) as a cell stimulant
-
Test compound (this compound) and vehicle control
-
ELISA kit for LTB4 or an LC-MS/MS system
-
Cell lysis buffer
Procedure:
-
Isolate PMNLs from fresh human blood using standard density gradient centrifugation.
-
Resuspend the cells in the appropriate culture medium.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce arachidonic acid release and 5-LOX activation.
-
Incubate for a further period (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction by centrifuging the cells and collecting the supernatant, or by adding a lysis buffer.
-
Quantify the concentration of LTB4 in the supernatant or cell lysate using a specific ELISA kit or by LC-MS/MS analysis.
-
Calculate the percent inhibition of LTB4 production for each concentration of the test compound compared to the stimulated vehicle control.
-
Determine the IC50 value.
Nitric Oxide Release Assay (Griess Assay)
This protocol describes the measurement of nitrite (B80452), a stable and quantifiable breakdown product of NO, in a cell culture supernatant.
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound that can be measured colorimetrically at 540-570 nm. The intensity of the color is proportional to the nitrite concentration.
Materials:
-
Griess Reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic buffer)
-
Sodium nitrite standard solutions for generating a standard curve
-
Cell culture supernatant or buffer in which the NO-donating compound has been incubated
-
96-well microplate
-
Microplate reader
Procedure:
-
Incubate the test compound (this compound) in a relevant biological medium (e.g., cell culture medium, buffer) for a defined period to allow for NO release and its conversion to nitrite.
-
Prepare a series of sodium nitrite standards of known concentrations.
-
In a 96-well plate, add a specific volume of the standards and the samples containing the test compound.
-
Add the Griess reagent to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a dual 5-LOX/NO-donating inhibitor.
Conclusion
The development of dual-function inhibitors such as the hypothetical this compound represents a sophisticated approach to modulating the complex inflammatory network. By simultaneously inhibiting the production of pro-inflammatory leukotrienes and harnessing the beneficial effects of nitric oxide, these compounds hold the promise of improved therapeutic outcomes with enhanced safety profiles compared to traditional anti-inflammatory agents. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for the characterization and evaluation of such novel therapeutic candidates.
References
- 1. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 2. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Licofelone--a novel analgesic and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A COX/5-LOX Inhibitor Licofelone Revealed Anticonvulsant Properties Through iNOS Diminution in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Emergence of Dual-Action Therapeutics: A Technical Guide to 5-Lipoxygenase Inhibition and Nitric Oxide Donation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic inflammatory diseases, driven by complex and interconnected pathways, necessitate the development of multi-target therapeutics. One promising strategy involves the simultaneous inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the pro-inflammatory leukotriene biosynthetic pathway, and the donation of nitric oxide (NO), a signaling molecule with multifaceted roles in inflammation and tissue homeostasis. This technical guide explores the conceptual framework and practical considerations for the development of hybrid agents, provisionally termed 5-LOX/NO-IN-1, designed to exert synergistic anti-inflammatory effects. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for the evaluation of such compounds, and a summary of available quantitative data on existing dual 5-LOX/cyclooxygenase (COX) inhibitors, which serve as a relevant proxy.
Introduction: The Rationale for a Dual-Target Approach
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to a host of chronic diseases, including asthma, arthritis, and cardiovascular disease. The arachidonic acid cascade is a central driver of inflammation, producing two major classes of pro-inflammatory mediators: prostaglandins (B1171923) (via cyclooxygenase enzymes) and leukotrienes (via 5-lipoxygenase).
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily target COX enzymes. However, this can lead to an increase in the production of leukotrienes, potentially exacerbating certain inflammatory conditions and causing gastrointestinal side effects. Therefore, the dual inhibition of both the COX and 5-LOX pathways has emerged as a more balanced and potentially safer therapeutic strategy.
Furthermore, nitric oxide (NO) is a crucial signaling molecule with a dual role in inflammation. Under normal physiological conditions, NO exhibits anti-inflammatory properties. However, excessive production can contribute to inflammation. The controlled release of NO from a therapeutic agent could therefore offer additional benefits, such as vasodilation and cytoprotection, while modulating the inflammatory response.
A hybrid molecule that combines a 5-LOX inhibitor with a nitric oxide-donating moiety, herein conceptualized as this compound, represents a novel therapeutic paradigm aimed at leveraging the synergistic effects of these two mechanisms for enhanced anti-inflammatory efficacy and an improved safety profile.
Signaling Pathways
The 5-Lipoxygenase (5-LOX) Pathway
The 5-LOX pathway is responsible for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. The cascade is initiated by the release of arachidonic acid from the cell membrane, which is then converted by 5-LOX into a series of leukotrienes that mediate various inflammatory responses, including chemotaxis, increased vascular permeability, and bronchoconstriction.
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway, initiating from membrane phospholipids and leading to the production of pro-inflammatory leukotrienes.
Nitric Oxide (NO) Signaling in Inflammation
Nitric oxide is synthesized by nitric oxide synthase (NOS) enzymes and plays a complex, concentration-dependent role in inflammation. At low concentrations, NO produced by endothelial NOS (eNOS) has anti-inflammatory effects. Conversely, high concentrations of NO produced by inducible NOS (iNOS) during an inflammatory response can be pro-inflammatory and cytotoxic.
Caption: The dual role of nitric oxide (NO) in inflammation, with low concentrations being anti-inflammatory and high concentrations being pro-inflammatory.
Data Presentation: Quantitative Analysis of Dual Inhibitors
While specific data for a "this compound" compound is not available, data from dual COX/5-LOX inhibitors, such as licofelone, provide a valuable benchmark for the development of new hybrid molecules.
Table 1: In Vitro Inhibitory Activity of Licofelone
| Enzyme Target | IC50 (µM) | Reference |
| 5-Lipoxygenase (5-LOX) | 0.18 | [1] |
| Cyclooxygenase-1 (COX-1) | Competitive Inhibitor | |
| Cyclooxygenase-2 (COX-2) | 0.21 | [1] |
Table 2: In Vivo Efficacy of Licofelone in Animal Models
| Model | Species | Endpoint | ED50 (mg/kg, p.o.) | Reference |
| Carrageenan-induced paw edema | Rat | Anti-inflammatory | 11.22 - 27.07 | [1] |
| Acetic acid-induced writhing | Mouse | Analgesic | 31.33 | [1] |
| Randal Selitto hyperalgesia | Rat | Analgesic | 39.5 - 55.8 | [1] |
| Rat model of incisional pain | Rat | Analgesic | 2.92 | [1] |
Experimental Protocols
Assessment of 5-LOX Inhibition
This protocol describes a fluorometric assay to determine the direct inhibitory effect of a test compound on purified 5-LOX enzyme activity.[2][3]
Caption: Workflow for a cell-free fluorometric assay to measure 5-LOX inhibition.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare LOX Assay Buffer.
-
Dilute purified 5-LOX enzyme to the desired concentration in LOX Assay Buffer.
-
Prepare a stock solution of the LOX substrate.
-
Prepare serial dilutions of the test compound and a known 5-LOX inhibitor (positive control).
-
-
Assay Procedure:
-
To a 96-well plate, add the 5-LOX enzyme solution.
-
Add the test compound dilutions or controls to the respective wells.
-
Add LOX Assay Buffer to bring all wells to a uniform volume.
-
Incubate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the LOX substrate to all wells.
-
-
Measurement:
-
Immediately begin measuring the fluorescence in a kinetic mode at an excitation wavelength of ~500 nm and an emission wavelength of ~536 nm.
-
Record readings at regular intervals (e.g., every 30 seconds) for 30-40 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
This protocol describes a method to assess the inhibitory effect of a test compound on 5-LOX activity in a cellular context.[4][5]
Caption: Workflow for a cell-based assay to measure 5-LOX inhibition.
Detailed Protocol:
-
Cell Culture:
-
Seed cells known to express 5-LOX (e.g., neutrophils, monocytes, or a transfected cell line) in a 96-well plate.
-
Allow cells to adhere and grow overnight.
-
-
Assay Procedure:
-
Replace the culture medium with a suitable buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for a defined period.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) and exogenous arachidonic acid to induce leukotriene synthesis.
-
Incubate at 37°C for a specified time (e.g., 10-15 minutes).
-
-
Leukotriene Quantification:
-
Stop the reaction by adding a suitable solvent (e.g., methanol).
-
Collect the cell supernatants.
-
Quantify the amount of a specific leukotriene (e.g., LTB4) in the supernatant using a validated method such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of leukotriene production for each concentration of the test compound.
-
Determine the IC50 value.
-
Assessment of Nitric Oxide Donation
The Griess assay is a simple and widely used colorimetric method for the indirect measurement of NO release by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in an aqueous solution.[6][7][8][9][10]
Caption: Workflow for the Griess assay to measure nitric oxide donation via nitrite quantification.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the Griess reagent by mixing equal volumes of a sulfanilamide (B372717) solution and an N-(1-naphthyl)ethylenediamine (NED) solution.
-
Prepare a series of sodium nitrite standards of known concentrations.
-
Prepare a solution of the test compound (the NO donor) in a suitable buffer.
-
-
NO Release:
-
Incubate the test compound solution at 37°C for various time points to allow for NO release and its conversion to nitrite.
-
-
Assay Procedure:
-
To a 96-well plate, add the incubated samples and the sodium nitrite standards.
-
Add the freshly prepared Griess reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the sodium nitrite standards against their concentrations.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve. This concentration is indicative of the amount of NO released.
-
Conclusion and Future Directions
The development of hybrid molecules that combine 5-LOX inhibition with nitric oxide donation holds significant promise for the treatment of a wide range of inflammatory disorders. This dual-action approach has the potential to offer enhanced therapeutic efficacy and an improved safety profile compared to single-target agents. The experimental protocols and data presented in this guide provide a foundational framework for the design, synthesis, and evaluation of such novel compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these hybrid molecules to maximize their therapeutic potential and translate them into clinically effective treatments.
References
- 1. Licofelone--a novel analgesic and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nitric Oxide Griess Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
In Vitro Characterization of 5-Lipoxygenase (5-LOX) Inhibitors: A Technical Guide
Introduction
5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] As such, 5-LOX has emerged as a significant therapeutic target for a variety of inflammatory diseases, including asthma and arthritis.[1] The development and characterization of 5-LOX inhibitors are paramount for advancing novel anti-inflammatory therapies. This technical guide provides an in-depth overview of the in vitro characterization of 5-LOX inhibitors, tailored for researchers, scientists, and drug development professionals. While this guide focuses on the general principles and methodologies for characterizing 5-LOX inhibitors, it is important to note that specific data for a compound designated "5-LOX/NO-IN-1" is not publicly available in the reviewed literature. The principles and protocols outlined herein are applicable to the characterization of any novel 5-LOX inhibitor.
Quantitative Data on Exemplary 5-LOX Inhibitors
The inhibitory potential of a compound against 5-LOX is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the 5-LOX enzyme by 50%. The following table summarizes the IC50 values for several isoxazole (B147169) derivatives, which have been investigated for their 5-LOX inhibitory activity.[2][3]
| Compound | Concentration (µg/ml) | % Inhibition (Mean ± SD) | IC50 (µM) |
| C1 | 1000 | 74.94 ± 1.07 | 74.09 |
| 500 | 71.39 ± 0.60 | ||
| 250 | 67.58 ± 0.56 | ||
| 125 | 62.29 ± 1.43 | ||
| 62.5 | 56.37 ± 0.58 | ||
| C2 | 1000 | 75.63 ± 1.87 | 47.59 |
| 500 | 71.12 ± 0.54 | ||
| 250 | 68.79 ± 1.08 | ||
| 125 | 63.79 ± 1.88 | ||
| 62.5 | 58.20 ± 0.47 |
Data sourced from in vitro 5-LOX inhibitory assays on isoxazole derivatives.[2][3]
Experimental Protocols
A thorough in vitro characterization of a 5-LOX inhibitor involves a series of well-defined experimental protocols to determine its potency, selectivity, and mechanism of action.
Cell-Free 5-LOX Activity Assay
This assay directly measures the effect of an inhibitor on the enzymatic activity of purified 5-LOX.
Methodology:
-
Enzyme Preparation: Recombinant human 5-LOX is typically used. The enzyme is diluted in an assay buffer (e.g., 50 mM Tris buffer, pH 7.5, containing 2 mM EDTA and 2 mM CaCl2).[3]
-
Inhibitor Incubation: The test inhibitor, dissolved in a suitable solvent like DMSO, is pre-incubated with the diluted 5-LOX enzyme for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or on ice).[3][4]
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid (AA).[4]
-
Termination of Reaction: After a set incubation time (e.g., 15 minutes) at 37°C, the reaction is terminated by adding a solvent like methanol.[4]
-
Product Analysis: The formation of 5-LOX products, such as 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4), is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or enzyme immunoassay (EIA).[4][5]
Cell-Based 5-LOX Activity Assay
This assay assesses the inhibitor's efficacy in a more physiologically relevant environment by using intact cells that endogenously express 5-LOX.
Methodology:
-
Cell Culture: A suitable cell line expressing 5-LOX, such as human embryonic kidney 293 (HEK293) cells stably transfected with 5-LOX, or primary immune cells like neutrophils or macrophages, are cultured.[6][7]
-
Cell Stimulation: The cells are pre-incubated with the test inhibitor before being stimulated to induce 5-LOX activity. Common stimuli include calcium ionophore A23187 and arachidonic acid.[6][8]
-
Product Measurement: The production of 5-LOX metabolites in the cell supernatant is measured. This can be done by collecting the supernatant and analyzing it via HPLC or EIA.[8]
-
Analysis of Intracellular Events: In addition to product formation, the effect of the inhibitor on 5-LOX translocation to the nuclear membrane can be assessed using immunofluorescence microscopy.[6]
HPLC Analysis of 5-LOX Products
HPLC is a standard method for the separation and quantification of 5-LOX products.
Methodology:
-
Sample Preparation: The reaction mixture or cell supernatant is subjected to solid-phase extraction to purify the lipid mediators.[4]
-
Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase column).[4]
-
Detection: The separated products are detected using a photodiode array detector at specific wavelengths (e.g., 235 nm for HETEs and 270 nm for LTB4).[4]
-
Quantification: The amount of each product is quantified by comparing the peak area to that of a known amount of an internal standard.[4]
Visualizations
Signaling Pathway of 5-Lipoxygenase (5-LOX) and Inhibition
Caption: The 5-LOX pathway and points of therapeutic intervention.
Experimental Workflow for In Vitro Characterization of a 5-LOX Inhibitor
Caption: A generalized workflow for the in vitro characterization of 5-LOX inhibitors.
References
- 1. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 2. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Expression of 5-lipoxygenase (5-LOX) in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation [frontiersin.org]
- 8. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of a Dual 5-Lipoxygenase Inhibitor and Nitric Oxide Donor (5-LOX/NO-IN-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the selectivity profile of a novel dual-function molecule, designated 5-LOX/NO-IN-1, designed to concurrently inhibit 5-lipoxygenase (5-LOX) and release nitric oxide (NO). This document details the compound's inhibitory potency and selectivity against related enzymes in the eicosanoid pathway, alongside a characterization of its NO-releasing properties. Methodologies for the key in vitro and cell-based assays are described to provide a framework for the evaluation of such dual-acting compounds. The integration of 5-LOX inhibition and NO donation presents a promising therapeutic strategy for inflammatory disorders by targeting two key signaling pathways.
Introduction
Inflammation is a complex biological response involving a multitude of cellular and molecular mediators. The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory cascade, responsible for the production of leukotrienes, which are potent pro-inflammatory lipid mediators.[1][2][3][4] Inhibition of 5-LOX is a well-established therapeutic approach for inflammatory conditions such as asthma.[4]
Simultaneously, nitric oxide (NO) has emerged as a crucial signaling molecule with diverse physiological roles, including vasodilation, neurotransmission, and modulation of the immune response.[5][6][7][8] By serving as a signaling messenger, NO can exert anti-inflammatory effects. The development of molecules that can both inhibit 5-LOX and serve as NO donors offers a synergistic approach to treating inflammation, potentially leading to enhanced efficacy and a favorable safety profile.
This guide focuses on the selectivity of a hypothetical, representative compound, this compound, providing the quantitative data and experimental protocols necessary for its preclinical evaluation.
Signaling Pathways
To understand the dual action of this compound, it is essential to visualize its targets within their respective signaling pathways.
References
- 1. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-lipoxygenase pathway: Significance and symbolism [wisdomlib.org]
- 4. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 5. cusabio.com [cusabio.com]
- 6. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anygenes.com [anygenes.com]
- 8. Discovery of the nitric oxide signaling pathway and targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-LOX/NO-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-LOX/NO-IN-1 is a dual-function inhibitor that targets 5-lipoxygenase (5-LOX) and also possesses the ability to release nitric oxide (NO). The 5-lipoxygenase pathway is a critical target in inflammatory diseases as it is responsible for the synthesis of leukotrienes, which are potent pro-inflammatory mediators.[1] Nitric oxide is a key signaling molecule with diverse physiological roles, including vasodilation and modulation of inflammatory responses. The combined inhibition of 5-LOX and release of NO presents a promising therapeutic strategy for inflammatory conditions.
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its 5-LOX inhibitory activity and its capacity as a nitric oxide donor.
Part 1: 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol describes a fluorometric method to determine the 5-LOX inhibitory activity of this compound. The assay measures the fluorescence generated by an intermediate product of the enzymatic reaction.
Experimental Workflow for 5-LOX Inhibition Assay
Caption: Workflow for the fluorometric 5-LOX inhibition assay.
Materials and Reagents
-
5-LOX Enzyme
-
LOX Assay Buffer
-
LOX Probe
-
LOX Substrate (e.g., Arachidonic Acid)
-
Zileuton (Positive Control Inhibitor)
-
This compound (Test Compound)
-
DMSO (anhydrous)
-
96-well clear or white plate with a flat bottom[2]
-
Multi-well spectrophotometer with fluorescence reading capabilities
Experimental Protocol
-
Reagent Preparation:
-
Warm the LOX Assay Buffer to room temperature before use.[2]
-
Prepare a stock solution of this compound in DMSO. Further dilute with LOX Assay Buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., < 1%).
-
Prepare working solutions of the LOX Probe and Substrate as per the manufacturer's instructions. Keep all enzyme and substrate solutions on ice.[2]
-
-
Assay Procedure:
-
Set up the 96-well plate on ice.[2]
-
Add 2 µL of the diluted this compound to the test wells.
-
For the "Solvent Control" well, add 2 µL of the solvent used to prepare the test compound.[3]
-
For the "Inhibitor Control" well, add 2 µL of the Zileuton solution.
-
For the "Enzyme Control" well, add assay buffer.
-
Prepare a Reaction Mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme according to the kit's protocol.
-
Add the Reaction Mix to each well (except blank wells).
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding the LOX Substrate to all wells.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of the reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/Δt).[3]
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Compound) / Slope of Enzyme Control] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Data Presentation
| Concentration (µM) | Rate (RFU/min) | % Inhibition |
| Enzyme Control | Value | 0 |
| Solvent Control | Value | Value |
| Zileuton (Control) | Value | Value |
| This compound [Conc 1] | Value | Value |
| This compound [Conc 2] | Value | Value |
| This compound [Conc 3] | Value | Value |
| IC50 (µM) | \multicolumn{2}{c | }{Calculated Value} |
Part 2: Nitric Oxide (NO) Release Assay (Griess Assay)
This protocol describes the use of the Griess assay to quantify the amount of nitric oxide released from this compound. This method is an indirect measurement that quantifies nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.[4]
Signaling Pathway
Caption: Principle of the Griess assay for NO detection.
Materials and Reagents
-
This compound (Test Compound)
-
Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium Nitrite (for standard curve)
-
Deionized Water
-
96-well plate
-
Microplate reader capable of measuring absorbance at 540 nm[4]
Experimental Protocol
-
Standard Curve Preparation:
-
Prepare a stock solution of sodium nitrite (e.g., 1 M) in deionized water.
-
Perform serial dilutions to create a standard curve ranging from approximately 1 µM to 100 µM.
-
-
Sample Preparation and Incubation:
-
Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentrations.
-
Incubate the solutions at 37°C for a defined period (e.g., 2, 4, 6, 12, 24 hours) to allow for NO release and subsequent conversion to nitrite. The incubation time will depend on the expected NO release kinetics of the compound.[5]
-
-
Griess Reaction:
-
Add 50 µL of the nitrite standards and the incubated test samples to separate wells of a 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (buffer only) from all readings.
-
Plot the absorbance of the sodium nitrite standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of nitrite in the test samples. This concentration corresponds to the amount of NO released from this compound.
-
Data Presentation
| Incubation Time (h) | Nitrite Concentration (µM) |
| 0 | Value |
| 2 | Value |
| 4 | Value |
| 6 | Value |
| 12 | Value |
| 24 | Value |
References
- 1. mybiosource.com [mybiosource.com]
- 2. abcam.cn [abcam.cn]
- 3. abcam.com [abcam.com]
- 4. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide (NO) donor molecules: effect of NO release rate on vascular smooth muscle cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in 5-LOX/NO-IN-1 Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo evaluation of "5-LOX/NO-IN-1," a hypothetical dual inhibitor of 5-lipoxygenase (5-LOX) and a nitric oxide (NO) donor. The protocols are designed for researchers in pharmacology, immunology, and drug development to assess the anti-inflammatory and therapeutic potential of such compounds. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[1][2] Nitric oxide plays a complex role in inflammation, with its effects being concentration-dependent.[3] Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation, contributing to tissue damage, while endothelial NOS (eNOS) derived NO has protective effects.[3] A dual-acting compound that inhibits the pro-inflammatory 5-LOX pathway while providing controlled NO release could offer a synergistic therapeutic effect for various inflammatory diseases.[4]
Relevant Signaling Pathways
The therapeutic rationale for a this compound inhibitor is based on the modulation of key inflammatory pathways. The following diagram illustrates the interconnected signaling cascades of 5-LOX and NO.
References
- 1. mdpi.com [mdpi.com]
- 2. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibitors of Nitrogen Oxide Species Production in Animal Models of Inflammation and Future Directions for Therapy in Inflammatory Disorders | Bentham Science [eurekaselect.com]
- 4. Concomitant treatment with a 5-lipoxygenase inhibitor improves the anti-inflammatory effect of the inhibition of nitric oxide synthase during the early phase of endotoxin-induced uveitis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-LOX/NO-IN-1 in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-LOX/NO-IN-1 is a novel small molecule inhibitor of 5-lipoxygenase (5-LOX) with the unique characteristic of also functioning as a nitric oxide (NO) donor. This dual-action capability makes it a compelling tool for investigating the complex interplay between the leukotriene and nitric oxide signaling pathways in inflammation. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[1][2][3] By inhibiting 5-LOX, this compound can reduce the production of these inflammatory molecules. Simultaneously, the release of nitric oxide, a versatile signaling molecule with context-dependent pro- and anti-inflammatory effects, allows for the exploration of synergistic or opposing effects on inflammatory processes. These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in inflammation research.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a dual mechanism:
-
5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is a crucial enzyme in the arachidonic acid cascade, responsible for the production of leukotrienes.[1][2][3] These lipid mediators, particularly leukotriene B4 (LTB4), are potent chemoattractants for neutrophils and are involved in promoting inflammation. This compound directly inhibits the activity of 5-LOX, thereby blocking the synthesis of leukotrienes and mitigating the inflammatory response.[4]
-
Nitric Oxide (NO) Donation: this compound is designed to release nitric oxide. NO is a pleiotropic signaling molecule with a wide range of physiological and pathological roles. In the context of inflammation, NO can have both pro- and anti-inflammatory effects depending on its concentration, the cellular environment, and the stage of the inflammatory response. The NO-releasing property of this compound allows researchers to investigate the therapeutic potential of modulating both the 5-LOX and NO pathways simultaneously.
Quantitative Data
The following table summarizes the key quantitative data for this compound and provides a comparison with another known 5-LOX inhibitor.
| Compound | Target | IC50 Value | Reference |
| This compound (Compound 7e) | 5-LOX | 2.833 µM | [4] |
| 5-LOX-IN-1 (Compound 2b) | Human 5-LOX | 2.3 µM | [5][6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by this compound and a general experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Experimental Protocols
In Vitro 5-LOX Inhibition Assay
This protocol is adapted from established methods to determine the IC50 value of this compound.
Materials:
-
Human recombinant 5-LOX enzyme
-
This compound
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 0.1 mM EDTA)
-
DMSO (for dissolving the inhibitor)
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of arachidonic acid in ethanol.
-
Dilute the human recombinant 5-LOX enzyme in the assay buffer to the desired concentration.
-
-
Assay Protocol:
-
Add 10 µL of the serially diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 80 µL of the diluted 5-LOX enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 1 M citric acid).
-
Measure the product formation (e.g., leukotrienes) using a suitable detection method, such as spectrophotometry (measuring the conjugated diene formation at 234 nm) or a specific ELISA kit for LTB4.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Cell-Based Assay for Anti-Inflammatory Activity
This protocol describes how to assess the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line (or primary macrophages)
-
DMEM or RPMI-1640 cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Griess Reagent for nitrite (B80452) determination (as an indicator of NO production)
-
24-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare different concentrations of this compound in cell culture medium.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (DMSO) and an LPS-only group.
-
-
Sample Collection and Analysis:
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Measure the nitrite concentration in the supernatants using the Griess Reagent to assess NO production.
-
-
Data Analysis:
-
Compare the cytokine and nitrite levels in the this compound treated groups with the LPS-only group.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema
This protocol outlines a common in vivo model to evaluate the anti-inflammatory effects of this compound.
Materials:
-
Male Wistar rats or Swiss albino mice
-
This compound
-
Carrageenan solution (1% w/v in sterile saline)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into different groups (e.g., vehicle control, this compound treated groups at different doses, and a positive control group with a known anti-inflammatory drug like indomethacin).
-
-
Drug Administration:
-
Administer this compound or the vehicle orally or intraperitoneally 1 hour before the induction of inflammation.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
-
Analyze the data using an appropriate statistical test (e.g., two-way ANOVA with repeated measures).
-
Conclusion
This compound represents a promising pharmacological tool for the investigation of inflammatory processes. Its dual mechanism of action, targeting both the 5-LOX and NO signaling pathways, offers a unique opportunity to explore novel therapeutic strategies for a variety of inflammatory disorders. The protocols provided in these application notes offer a starting point for researchers to characterize the anti-inflammatory properties of this compound in both in vitro and in vivo settings. Careful experimental design and data analysis will be crucial for elucidating the full potential of this compound in inflammation research and drug development.
References
- 1. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 2. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Arachidonate 5-lipoxygenase - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 5-LOX/NO-IN-1 in Asthma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, bronchoconstriction, and airway remodeling.[1][2] Key mediators in the pathophysiology of asthma include leukotrienes (LTs), which are potent inflammatory molecules produced via the 5-lipoxygenase (5-LOX) pathway.[3][4][5] Leukotrienes contribute to bronchoconstriction, increased mucus secretion, and the recruitment of inflammatory cells, particularly eosinophils.[1][6] Consequently, inhibition of the 5-LOX pathway presents a valuable therapeutic strategy for asthma management.[1][3][4]
Nitric oxide (NO) is another critical signaling molecule in the respiratory system with a dual role in asthma. While endogenously produced NO from constitutive nitric oxide synthases (NOS) can have protective effects such as bronchodilation, excessive NO production by inducible NOS (iNOS) during inflammation can contribute to airway damage and hyperresponsiveness.[2]
This document provides detailed application notes and protocols for the use of 5-LOX/NO-IN-1 , a novel investigational dual-function inhibitor that targets the 5-lipoxygenase pathway and modulates nitric oxide signaling for asthma research.
Mechanism of Action
This compound is a potent, selective inhibitor of 5-lipoxygenase, the key enzyme in the biosynthesis of leukotrienes from arachidonic acid.[7][8] By inhibiting 5-LOX, this compound effectively reduces the production of pro-inflammatory leukotrienes, including LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4).[5][6] In addition to its 5-LOX inhibitory activity, this compound is designed to modulate nitric oxide levels, although the precise mechanism (e.g., iNOS inhibition or NO donation) may vary depending on the specific research context. This dual mechanism of action allows for the simultaneous targeting of two critical pathways in asthma pathophysiology.
A diagram illustrating the signaling pathway targeted by this compound is provided below.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments evaluating the efficacy of this compound.
Table 1: In Vitro Inhibition of 5-LOX Activity in Human Neutrophils
| Compound | Concentration (µM) | LTB4 Production (ng/10^6 cells) | % Inhibition | IC50 (µM) |
| Vehicle (DMSO) | - | 150.2 ± 12.5 | 0 | - |
| This compound | 0.01 | 125.8 ± 10.1 | 16.2 | 0.08 |
| 0.1 | 68.4 ± 7.2 | 54.5 | ||
| 1 | 12.1 ± 2.5 | 91.9 | ||
| Zileuton | 0.1 | 75.1 ± 8.0 | 50.0 | 0.1 |
| 1 | 15.3 ± 3.1 | 89.8 |
Table 2: Effect of this compound on Allergen-Induced Bronchoconstriction in a Murine Model of Asthma
| Treatment Group | Dose (mg/kg) | Airway Hyperresponsiveness (Penh) | % Reduction vs. Vehicle |
| Naive (Saline) | - | 1.2 ± 0.3 | - |
| Vehicle (OVA-sensitized) | - | 5.8 ± 0.9 | 0 |
| This compound | 1 | 4.1 ± 0.7 | 29.3 |
| 10 | 2.5 ± 0.5 | 56.9 | |
| Montelukast | 10 | 3.0 ± 0.6 | 48.3 |
Table 3: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) of Asthmatic Mice
| Treatment Group | Total Cells (x10^4) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) |
| Naive | 5.2 ± 1.1 | 0.1 ± 0.05 | 0.5 ± 0.2 | 4.6 ± 0.9 |
| Vehicle (OVA) | 45.8 ± 5.2 | 25.1 ± 3.4 | 8.2 ± 1.5 | 12.5 ± 2.1 |
| This compound (10 mg/kg) | 20.3 ± 3.1 | 8.9 ± 1.8 | 3.5 ± 0.9 | 7.9 ± 1.3 |
| Dexamethasone (1 mg/kg) | 15.7 ± 2.5 | 5.4 ± 1.2 | 2.1 ± 0.7 | 6.2 ± 1.0 |
Experimental Protocols
Protocol 1: In Vitro 5-LOX Activity Assay in Human Polymorphonuclear Leukocytes (PMNLs)
This protocol details the procedure to assess the inhibitory effect of this compound on leukotriene B4 (LTB4) production in isolated human PMNLs.
Materials:
-
This compound
-
Zileuton (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle)
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium ionophore A23187
-
LTB4 ELISA kit
-
Human whole blood from healthy volunteers
Procedure:
-
PMNL Isolation: Isolate PMNLs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PMNLs in HBSS at a concentration of 1 x 10^7 cells/mL.
-
Compound Incubation: Pre-incubate the PMNL suspension with varying concentrations of this compound, Zileuton, or vehicle (DMSO) for 15 minutes at 37°C.
-
5-LOX Activation: Stimulate the cells with 5 µM calcium ionophore A23187 for 10 minutes at 37°C to activate the 5-LOX pathway.
-
Reaction Termination: Stop the reaction by placing the samples on ice and centrifuging at 400 x g for 10 minutes at 4°C.
-
LTB4 Measurement: Collect the supernatant and measure the concentration of LTB4 using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of LTB4 production for each concentration of the test compounds compared to the vehicle control. Determine the IC50 value for each compound.
Protocol 2: Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma
This protocol describes the induction of an allergic asthma phenotype in mice and the evaluation of this compound's therapeutic effects.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Whole-body plethysmography system
Procedure:
-
Sensitization: Sensitize mice on days 0 and 14 by intraperitoneal injection of 20 µg OVA emulsified in 2 mg Alum in 200 µL PBS.
-
Challenge: On days 24, 25, and 26, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes.
-
Treatment: Administer this compound or vehicle orally or intraperitoneally 1 hour before each OVA challenge.
-
Airway Hyperresponsiveness (AHR) Measurement: On day 28, assess AHR by measuring the response to increasing concentrations of nebulized methacholine (0-50 mg/mL) using a whole-body plethysmograph. Record the enhanced pause (Penh) values.
-
Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, euthanize the mice and perform a bronchoalveolar lavage with PBS.
-
Cell Counting: Determine the total and differential cell counts in the BAL fluid (BALF) using a hemocytometer and cytospin preparations stained with Diff-Quik.
-
Cytokine Analysis: Measure the levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.
Conclusion
This compound represents a promising therapeutic candidate for asthma by targeting both the pro-inflammatory leukotriene pathway and modulating nitric oxide signaling. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this and similar dual-function inhibitors in the context of asthma research. The provided hypothetical data illustrates the potential for such a compound to reduce key features of the asthmatic phenotype. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. The use of 5-lipoxygenase inhibitors and leukotriene receptor antagonists in the treatment of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric Oxide in Asthma Physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the search for novel 5-lipoxygenase inhibitors for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and chronic effects of a 5-lipoxygenase inhibitor in asthma: a 6-month randomized multicenter trial. Zileuton Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacogenetics of the 5-lipoxygenase pathway in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor CJ-13,610 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
Application of 5-LOX Inhibitors in Cancer Cell Lines: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Lipoxygenase (5-LOX) is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are potent inflammatory mediators.[1] Accumulating evidence suggests a significant role for the 5-LOX pathway in the development and progression of various cancers.[2][3] Overexpression of 5-LOX has been observed in numerous tumor types, including pancreatic, prostate, lung, and colon cancers.[2][4][5] The products of the 5-LOX pathway, such as 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4), can promote cancer cell proliferation, survival, migration, and angiogenesis, while inhibiting apoptosis.[2][4][6] Consequently, inhibition of the 5-LOX pathway has emerged as a promising therapeutic strategy for cancer treatment.[1][4]
This document provides detailed application notes and protocols for the study of 5-LOX inhibitors in cancer cell lines, using a representative inhibitor, referred to here as 5-LOX/NO-IN-1, as an example. The methodologies and expected outcomes are based on published data for various well-characterized 5-LOX inhibitors.
Mechanism of Action
5-LOX inhibitors exert their anti-cancer effects through multiple mechanisms. In resting cells, 5-LOX is located in the cytosol or nucleus.[3] Upon cell stimulation, 5-LOX translocates to the nuclear membrane where, in the presence of 5-lipoxygenase-activating protein (FLAP), it catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to other bioactive leukotrienes.[2]
5-LOX inhibitors can block this pathway at different points. Some, like Zileuton, are direct enzyme inhibitors, while others, like MK-886, target the FLAP.[7] By inhibiting this pathway, these compounds reduce the levels of pro-tumorigenic leukotrienes. This leads to the induction of apoptosis (programmed cell death), inhibition of proliferation, and cell cycle arrest in cancer cells.[6][8] Downstream signaling pathways affected by 5-LOX inhibition include the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[8] Furthermore, inhibition of 5-LOX has been shown to suppress the activity of oncogenic transcription factors such as c-Myc and protein kinase C-epsilon (PKCε), which are crucial for cancer cell survival and proliferation.[9][10]
Signaling Pathways and Experimental Workflows
5-LOX Signaling Pathway in Cancer
Caption: The 5-LOX signaling pathway in cancer cells.
Experimental Workflow for Assessing 5-LOX Inhibitor Efficacy
Caption: General workflow for evaluating a 5-LOX inhibitor.
Data Presentation
The anti-cancer effects of 5-LOX inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values for cell viability. The following table summarizes representative IC50 values for various 5-LOX inhibitors across different cancer cell lines, based on published literature.
Table 1: IC50 Values of 5-LOX Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| AA-861 | Capan-2 | Pancreatic | 57 | [7] |
| Rev-5901 | Capan-2 | Pancreatic | 76 | [7] |
| MK-886 | Capan-2 | Pancreatic | 37 | [7] |
| Zileuton | SW1990 | Pancreatic | Concentration-dependent suppression | [4] |
| Compound 1 | HTB-26 | Breast | 10-50 | [11] |
| Compound 1 | PC-3 | Prostate | 10-50 | [11] |
| Compound 1 | HepG2 | Liver | 10-50 | [11] |
| Compound 2 | HCT116 | Colon | 0.34 | [11] |
| MK-886 | MCF-7 | Breast | 11.4 | [2] |
| NDGA | MBT-2 | Bladder | 5.8 | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1 Assay)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Capan-2, Panc-1)[7]
-
Complete culture medium (e.g., McCoy's 5A for Capan-2, DMEM for Panc-1)[7]
-
96-well microplates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Western Blot Analysis for Protein Expression
Objective: To determine the effect of this compound on the expression of key signaling proteins.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-5-LOX, anti-c-Myc, anti-PKCε, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Conclusion
The inhibition of the 5-LOX pathway presents a viable and promising strategy for cancer therapy. The protocols and information provided herein offer a comprehensive framework for researchers to investigate the efficacy and mechanism of action of 5-LOX inhibitors like this compound in various cancer cell lines. Such studies are crucial for the preclinical evaluation and further development of this class of anti-cancer agents.
References
- 1. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. 5-Lipoxygenase and Leukotriene B4 Receptor Are Expressed in Human Pancreatic Cancers But Not in Pancreatic Ducts in Normal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Five-lipoxygenase inhibitors can mediate apoptosis in human breast cancer cell lines through complex eicosanoid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of 5-Lipoxygenase Selectively Triggers Disruption of c-Myc Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of 5-lipoxygenase triggers apoptosis in prostate cancer cells via down-regulation of protein kinase C-epsilon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Measuring the In Vivo Efficacy of 5-LOX/NO-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammatory processes are implicated in a wide range of debilitating diseases, including arthritis, asthma, and certain types of cancer.[1][2] Key mediators in these processes include leukotrienes, produced by the 5-lipoxygenase (5-LOX) pathway, and nitric oxide (NO), generated by nitric oxide synthases (NOS).[1][3] Leukotrienes are potent pro-inflammatory lipids that contribute to chemotaxis and increased vascular permeability[2], while NO has multifaceted roles, contributing to vasodilation but also to inflammation and cellular damage at high concentrations. The simultaneous inhibition of both 5-LOX and NO production presents a promising therapeutic strategy for a more comprehensive management of inflammatory conditions and associated pathologies.[4]
5-LOX/NO-IN-1 is a novel investigational dual inhibitor designed to concurrently target both the 5-LOX enzyme and inducible nitric oxide synthase (iNOS). This application note provides a detailed overview of methodologies to assess the in vivo efficacy of this compound in preclinical animal models of inflammation and cancer.
Mechanism of Action: Dual Inhibition of 5-LOX and NO Pathways
This compound is hypothesized to exert its anti-inflammatory effects by intervening at two critical points in the inflammatory cascade. It inhibits the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid to leukotriene A4 (LTA4), the precursor for pro-inflammatory leukotrienes like LTB4.[2] Concurrently, it is designed to suppress the activity of iNOS, which is often upregulated during inflammation and produces large, sustained amounts of NO that can lead to nitrosative stress and tissue damage.
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 5-Lipoxygenase (5-LOX) and Nitric Oxide (NO) in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the analytical detection of 5-lipoxygenase (5-LOX) and nitric oxide (NO) in tissue samples. These methods are crucial for researchers in inflammation, immunology, and cancer biology, as well as for professionals in drug development targeting pathways involving these two key signaling molecules. While the specific entity "5-LOX/NO-IN-1" is not characterized in the literature, this guide provides the foundational methods to investigate compounds that may modulate both 5-LOX and NO pathways.
The 5-lipoxygenase pathway is a critical component of the inflammatory response, responsible for the production of leukotrienes from arachidonic acid.[1][2][3] Nitric oxide is a pleiotropic signaling molecule involved in a wide range of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[4][5][6][7] Understanding the tissue-specific activity and concentration of 5-LOX and NO is therefore essential for elucidating disease mechanisms and for the preclinical evaluation of novel therapeutics.
Section 1: Analytical Methods for the Detection of 5-Lipoxygenase (5-LOX) in Tissue
The detection and quantification of 5-LOX in tissue can be approached by measuring its enzymatic activity, protein expression, or the presence of its metabolic products.
5-LOX Activity Assays
5-LOX activity is a direct measure of its functional state. Several assay formats are available, each with its own advantages and limitations.
Principle: This assay measures the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes during the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by 5-LOX.[2]
Experimental Protocol:
-
Tissue Homogenization:
-
Excise tissue on ice and weigh.
-
Homogenize the tissue in 4 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and protease inhibitors).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[8]
-
Collect the supernatant (cytosolic fraction) for the assay. Determine the total protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), CaCl2 (to a final concentration of 2 mM), and the tissue homogenate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, arachidonic acid (final concentration of 10-50 µM).
-
Immediately monitor the change in absorbance at 234 nm over time using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the curve.
-
Data Presentation:
| Sample ID | Protein Conc. (mg/mL) | Rate of A234 Change (mAU/min) | 5-LOX Activity (nmol/min/mg protein) |
| Control 1 | 2.1 | 5.2 | X |
| Control 2 | 2.3 | 5.5 | Y |
| Treated 1 | 2.0 | 3.1 | Z |
| Treated 2 | 2.2 | 3.4 | W |
Activity is calculated using the molar extinction coefficient of 5-HPETE (23,000 M⁻¹cm⁻¹).
Principle: This assay utilizes a non-fluorescent probe that is converted to a highly fluorescent product upon reaction with the hydroperoxides generated by 5-LOX activity. The increase in fluorescence is directly proportional to the enzyme's activity.[1][9]
Experimental Protocol:
-
Tissue Homogenization: Prepare tissue lysates as described in the spectrophotometric assay.
-
Assay Procedure (using a commercial kit, e.g., Abcam ab241038 or Sigma-Aldrich MAK363): [1][9]
-
Prepare a standard curve using the provided oxidized probe standard.
-
In a 96-well plate, add tissue lysate, assay buffer, and the LOX substrate.
-
To a separate set of wells, add the tissue lysate, assay buffer, substrate, and a specific 5-LOX inhibitor to determine background fluorescence.
-
Add the fluorescent probe to all wells.
-
Measure the fluorescence in kinetic mode at the recommended excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm) for 30-60 minutes.[1][9]
-
Calculate the 5-LOX activity by subtracting the background fluorescence and comparing the rate of fluorescence increase to the standard curve.
-
Data Presentation:
| Sample ID | Specific 5-LOX Activity (mU/mg protein) | Standard Deviation |
| Control | 15.2 | 1.8 |
| Treated | 8.7 | 1.1 |
One unit (U) of 5-LOX activity is defined as the amount of enzyme that generates 1.0 µmol of hydroperoxides per minute at 25°C.
Quantification of 5-LOX Protein
Principle: IHC uses antibodies to visualize the presence and localization of 5-LOX protein within the tissue architecture. This provides valuable spatial information about 5-LOX expression.[10][11][12][13][14]
Experimental Protocol:
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on charged slides.[11]
-
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) based heat-induced epitope retrieval (HIER) method.[11][13]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate with a primary antibody specific for 5-LOX overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a chromogen such as diaminobenzidine (DAB).[11]
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Data Presentation: A qualitative or semi-quantitative analysis of staining intensity and distribution in different tissue compartments can be presented in a table.
| Tissue Region | Control Group Staining | Treated Group Staining |
| Epithelium | Moderate, cytoplasmic | Weak, cytoplasmic |
| Stroma | Weak, focal | Negative |
| Inflammatory Infiltrate | Strong, cytoplasmic | Moderate, cytoplasmic |
Analysis of 5-LOX Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS is a highly sensitive and specific method for the simultaneous quantification of multiple 5-LOX products, such as leukotrienes (e.g., LTB4) and hydroxyeicosatetraenoic acids (HETEs), in tissue extracts.[15][16][17][18][19]
Experimental Protocol:
-
Tissue Extraction:
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample onto a reverse-phase C18 column.[17]
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Presentation:
| Analyte | Control Tissue (ng/g) | Treated Tissue (ng/g) | % Change |
| LTB4 | 12.5 ± 2.1 | 5.8 ± 1.5 | -53.6 |
| 5-HETE | 25.3 ± 4.5 | 11.2 ± 2.8 | -55.7 |
Section 2: Analytical Methods for the Detection of Nitric Oxide (NO) in Tissue
Direct measurement of NO in tissues is challenging due to its short half-life.[4][5][20] Therefore, its production is often assessed by measuring its stable downstream metabolites, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), or by using trapping agents.
Griess Assay for Nitrite and Nitrate
Principle: The Griess assay is a colorimetric method that detects nitrite. To measure total NO production, nitrate is first reduced to nitrite, and then the total nitrite is quantified. The assay involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye with an absorbance maximum around 540 nm.[6][7][8][21][22]
Experimental Protocol:
-
Tissue Homogenization:
-
Homogenize tissue in an appropriate buffer and centrifuge to remove cellular debris.[8][21]
-
Deproteinize the supernatant, as proteins can interfere with the assay. This can be done by ultrafiltration or by precipitation with zinc sulfate (B86663) or ethanol.
-
-
Assay Procedure:
-
Nitrite Measurement: Mix the deproteinized sample with the Griess reagent and incubate at room temperature for 10-30 minutes.
-
Total Nitrite and Nitrate Measurement: First, incubate the sample with nitrate reductase to convert nitrate to nitrite. Then, add the Griess reagent and incubate.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite and total NOx concentrations using a sodium nitrite standard curve.
-
Nitrate concentration is calculated by subtracting the nitrite concentration from the total NOx concentration.
-
Data Presentation:
| Sample Group | Nitrite (µM/mg protein) | Nitrate (µM/mg protein) | Total NOx (µM/mg protein) |
| Control | 2.1 ± 0.3 | 15.8 ± 2.5 | 17.9 ± 2.7 |
| Treated | 4.5 ± 0.6 | 28.3 ± 3.1 | 32.8 ± 3.5 |
Chemiluminescence Assay
Principle: This highly sensitive method detects NO in the gas phase. NO reacts with ozone (O₃) to produce excited nitrogen dioxide (NO₂*), which emits light upon returning to its ground state. The emitted light is detected by a photomultiplier tube and is proportional to the NO concentration.[5][23] This method can be used to measure NO directly or its metabolites after chemical reduction.
Experimental Protocol:
-
Sample Preparation: Prepare tissue homogenates as described for the Griess assay.
-
NO Measurement:
-
To measure nitrite, nitrate, and S-nitrosothiols, a reducing agent (e.g., vanadium(III) chloride or an iodide/iodide mixture) is added to the sample in a purge vessel to convert these species to NO gas.[5]
-
The generated NO is carried by an inert gas stream into the chemiluminescence detector.
-
Quantify the NO concentration by comparing the signal to that of known standards.
-
Data Presentation:
| Analyte | Control Tissue (pmol/mg protein) | Treated Tissue (pmol/mg protein) |
| Nitrite | 150 ± 25 | 320 ± 45 |
| Nitrate | 1200 ± 150 | 2500 ± 280 |
| S-nitrosothiols | 35 ± 8 | 75 ± 12 |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Principle: EPR, also known as electron spin resonance (ESR), is a highly specific technique for detecting molecules with unpaired electrons, such as NO. To enhance detection in biological systems, NO is often trapped with a spin trap, such as iron-dithiocarbamate complexes, to form a stable paramagnetic adduct that gives a characteristic EPR signal.[24][25][26][27][28]
Experimental Protocol:
-
Tissue Preparation and Spin Trapping:
-
Perfuse the tissue with a solution containing the spin trap (e.g., colloid Fe(DETC)₂).
-
Homogenize the tissue in the presence of the spin trap.
-
Alternatively, administer the spin trap to the animal before tissue collection for in vivo trapping.
-
-
EPR Measurement:
-
Transfer the homogenate to an EPR tube and freeze it in liquid nitrogen.
-
Record the EPR spectrum at low temperature (e.g., 77 K).
-
The characteristic triplet signal of the NO-Fe(DETC)₂ adduct is used for quantification.
-
Data Presentation:
| Sample Group | EPR Signal Intensity (Arbitrary Units/mg protein) |
| Control | 1.2 ± 0.2 |
| Treated | 3.5 ± 0.5 |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Identification of the substrate access portal of 5-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioquochem.com [bioquochem.com]
- 9. abcam.com [abcam.com]
- 10. Immunohistochemistry Protocols | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 12. Immunohistochemistry Protocols [anilocus.com]
- 13. Immunohistochemistry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Immunohistochemistry Procedure [sigmaaldrich.com]
- 15. Liquid Chromatography-Mass Spectrometry-Based In Vitro Metabolic Profiling Reveals Altered Enzyme Expressions in Eicosanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Analytical Techniques for Assaying Nitric Oxide Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Detection and imaging of endogenously produced nitric oxide with electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
5-LOX/NO-IN-1 solubility issues and solutions
Disclaimer
Please note that "5-LOX/NO-IN-1" does not appear to be a publicly documented or commercially available compound. The following technical support center, including all data, protocols, and troubleshooting guides, has been generated as a hypothetical resource based on the challenges commonly encountered with poorly soluble small molecule inhibitors in a research setting. The information provided is for illustrative purposes and should be adapted based on the actual properties of the specific molecule you are working with.
This guide provides troubleshooting and frequently asked questions regarding the solubility of this compound, a dual inhibitor of 5-lipoxygenase (5-LOX) and nitric oxide (NO) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For creating a high-concentration stock solution, we recommend using dimethyl sulfoxide (B87167) (DMSO). This compound is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can be stored for an extended period. Please refer to the solubility data table below for more details.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous cell culture medium. What should I do?
A2: This is a common issue for hydrophobic compounds. The final concentration of DMSO in your aqueous medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and compound precipitation. To prevent precipitation, try serial dilutions or vortexing the aqueous medium while adding the DMSO stock solution dropwise. For sensitive cell lines, consider using a less toxic solvent or a formulation with a solubilizing agent, if compatible with your experimental design.
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
A3: Direct dissolution of this compound in aqueous buffers such as PBS is not recommended due to its very low aqueous solubility. This can lead to an inaccurate final concentration and poor bioavailability in your experiments. Always prepare a concentrated stock solution in an appropriate organic solvent first.
Q4: How should I store the this compound stock solution?
A4: The DMSO stock solution of this compound should be stored at -20°C or -80°C to maintain its stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and solvent hydration, potentially causing precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound precipitates upon dilution in aqueous media. | The compound has low aqueous solubility, and the final concentration of the organic solvent is too low to keep it in solution. | 1. Decrease the final concentration of this compound.2. Increase the final concentration of the organic solvent (e.g., DMSO), but ensure it is not toxic to your cells (typically <0.5%).3. Try a different solvent for the final dilution, such as ethanol, if your experiment allows.4. Use a solubilizing agent like Pluronic F-68 or Tween 80 in your final medium, if appropriate for your assay. |
| Inconsistent experimental results. | The compound is not fully dissolved, leading to inaccurate concentrations. | 1. Ensure the stock solution is completely clear before making dilutions.2. Briefly sonicate the stock solution to aid dissolution.3. Prepare fresh dilutions for each experiment from a properly stored stock solution. |
| Low bioactivity observed in cell-based assays. | The compound may have precipitated out of the cell culture medium, reducing its effective concentration. | 1. Visually inspect the culture wells for any signs of precipitation after adding the compound.2. Follow the recommendations for preventing precipitation upon dilution.3. Consider using a formulation with a carrier protein like BSA to improve solubility and stability in the medium. |
Quantitative Data Summary
The following table summarizes the approximate solubility of this compound in various common laboratory solvents.
| Solvent | Solubility (at 25°C) |
| Dimethyl sulfoxide (DMSO) | ≥ 50 mg/mL |
| Ethanol | ≈ 10 mg/mL |
| Methanol | ≈ 5 mg/mL |
| Phosphate-buffered saline (PBS), pH 7.2 | < 0.1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , you would weigh out 4 mg.
-
Adding the Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the solution in a water bath to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C or -80°C.
Visualizations
Technical Support Center: 5-LOX/NO-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the dual 5-lipoxygenase (5-LOX) and nitric oxide (NO) pathway inhibitor, 5-LOX/NO-IN-1. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known functions of 5-LOX or NO signaling inhibition. Could off-target effects be the cause?
A1: Yes, unexpected phenotypes are often an indication of off-target activity. This compound, as a dual-target inhibitor, may interact with other cellular proteins. The observed effect could be due to inhibition of an unintended target, activation of an unexpected pathway, or even compound-related cytotoxicity. It is crucial to validate that the observed phenotype is a direct result of on-target inhibition.
Q2: How can we definitively determine if the observed efficacy of our compound is due to its intended targets (5-LOX and NO synthesis) or an off-target effect?
A2: The gold-standard method for target validation is to test the efficacy of your compound in a cellular system where the intended targets have been genetically silenced or knocked out (e.g., using CRISPR-Cas9 or siRNA). If this compound retains its activity in cells lacking 5-LOX and/or nitric oxide synthase (NOS), it is highly probable that the compound's efficacy is mediated by one or more off-target effects.
Q3: Our in vitro enzymatic assays show potent inhibition of 5-LOX, but we see weak or no corresponding effect in our cell-based assays. What could be the issue?
A3: Several factors could contribute to this discrepancy:
-
Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Compound Stability: The compound might be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Experimental Conditions: The concentration of the substrate (e.g., arachidonic acid for 5-LOX) in your cellular assay may be significantly higher than in your in vitro assay, requiring a higher concentration of the inhibitor to achieve the same effect.
Q4: We are seeing significant cytotoxicity at concentrations required to inhibit 5-LOX and NO signaling. How can we determine if this is an on-target or off-target effect?
A4: To dissect on-target versus off-target cytotoxicity, you can perform the following experiments:
-
Rescue Experiments: Attempt to rescue the cells from cytotoxicity by providing the downstream products of the inhibited pathways (e.g., leukotrienes for the 5-LOX pathway or a NO donor for the NO pathway). If the cytotoxicity is on-target, supplementation with these products may rescue the cells.
-
Target Knockdown/Knockout: As mentioned in Q2, assess the cytotoxicity of the compound in cells lacking the intended targets. If the knockout cells are resistant to the compound's cytotoxic effects, it suggests on-target toxicity.
-
Analog Comparison: Test structurally related analogs of this compound that are inactive against the intended targets. If these inactive analogs still exhibit cytotoxicity, it points towards an off-target mechanism.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experimental repeats. | Pipetting errors, reagent variability, or cell passage number. | Ensure proper mixing of reagents, use freshly prepared solutions, and maintain consistent cell culture conditions, including passage number. |
| High background signal in cellular assays. | Non-specific binding of the compound or detection reagents. | Optimize washing steps, include appropriate controls (e.g., cells without compound), and consider using a different assay format. |
| Precipitation of the compound in cell culture media. | Poor solubility of the compound. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the media is low (typically <0.5%). Test the solubility of the compound in your specific media at the desired concentration. |
| Observed effect does not correlate with the level of 5-LOX or NOS inhibition. | Off-target effects are dominating the cellular response. | Perform a broad off-target screening assay (e.g., kinase profiling) to identify potential unintended targets.[1][2][3] |
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate expected data formats.
Table 1: Hypothetical IC50 Values of this compound in Wild-Type vs. Target-Knockout Cell Lines
| Cell Line | Genetic Background | Target Protein(s) | This compound IC50 (nM) |
| Cell-Line A | Wild-Type | 5-LOX, eNOS, nNOS, iNOS | 75 |
| Cell-Line A | 5-LOX KO (CRISPR) | eNOS, nNOS, iNOS | 82 |
| Cell-Line A | eNOS/nNOS/iNOS KO (CRISPR) | 5-LOX | 95 |
| Cell-Line A | 5-LOX & all NOS KO (CRISPR) | None | >10,000 |
This table illustrates a scenario where the removal of the intended target proteins significantly reduces the potency of this compound, suggesting an on-target mechanism of action.
Table 2: Sample Off-Target Kinase Profiling Data for this compound
| Kinase | % Inhibition at 1 µM |
| 5-LOX (intended target) | 98% |
| eNOS (intended target) | 95% |
| Off-Target Kinase 1 | 85% |
| Off-Target Kinase 2 | 78% |
| Off-Target Kinase 3 | 62% |
| 400+ other kinases | <50% |
This sample data shows that while this compound potently inhibits its intended targets, it also inhibits several other kinases at a similar concentration, which could be responsible for some of its biological effects.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation
This protocol outlines a general workflow for creating a target gene knockout cell line to test whether a compound's efficacy is dependent on its intended target.
-
gRNA Design and Cloning: Design and clone two to four unique guide RNAs (gRNAs) targeting the early exons of the gene of interest (e.g., ALOX5 for 5-LOX) into a suitable Cas9 expression vector.
-
Transfection and Cell Seeding: Transfect the cell line of interest with the Cas9/gRNA expression plasmid. After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.
-
Colony Selection and Expansion: Isolate and expand individual cell colonies.
-
Knockout Validation: Screen the expanded clones for target protein knockout using Western blot or qPCR. Sequence the genomic region targeted by the gRNAs to confirm the presence of frameshift-inducing insertions or deletions.
-
Phenotypic Assay: Once knockout is confirmed, perform the relevant phenotypic or viability assay with this compound on both the wild-type and knockout cell lines to compare its efficacy.
Protocol 2: In Vitro Kinase Profiling Assay
This protocol describes a general method for screening a compound against a panel of kinases to identify potential off-targets.[1][2]
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Setup: Use a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Incubation: Add this compound at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control. Data is typically presented as a percentage of inhibition at a given concentration or as an IC50 value for more potent interactions.
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Experimental workflow for investigating off-target effects.
Caption: Troubleshooting logic for in vitro/in vivo discrepancies.
References
Technical Support Center: 5-LOX/NO-IN-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 5-LOX/NO-IN-1. As this compound is a hybrid molecule, combining a 5-lipoxygenase (5-LOX) inhibitor with a nitric oxide (NO) releasing moiety, this guide addresses challenges related to both functionalities. The information is compiled for researchers, scientists, and drug development professionals to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a research compound designed to act as a dual-function molecule. It incorporates an inhibitor of 5-lipoxygenase (5-LOX) and a nitric oxide (NO) donor.
-
5-LOX Inhibition: The 5-LOX enzyme is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators derived from arachidonic acid.[1] By inhibiting 5-LOX, the compound blocks the production of leukotrienes, thereby reducing inflammatory responses.[1] 5-LOX is a therapeutic target for inflammatory diseases such as asthma and arthritis.[1]
-
Nitric Oxide (NO) Release: Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune regulation.[2][3] The release of NO from the compound can contribute to its therapeutic effects, for instance, by improving blood flow or modulating inflammatory cell activity.
Q2: How should I dissolve and store this compound?
A2: The solubility and storage conditions are critical for maintaining the compound's activity. Based on the properties of a representative 5-LOX inhibitor (5-LOX-IN-1), the following is recommended:
-
Solubility: This compound is likely lipophilic. For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. It may be necessary to use ultrasonication and gentle warming (up to 60°C) to achieve complete dissolution.[4] Always use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[4]
-
Storage: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[5] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5]
Q3: What are the best methods for delivering this compound to cells in vitro?
A3: Due to its likely lipophilic nature and the presence of an NO-releasing component, delivery requires careful consideration.
-
Direct Solubilization: For many cell culture experiments, direct addition of the DMSO stock solution to the culture medium is sufficient, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Nanocarriers: For improved stability, controlled release, and targeted delivery, consider using nanocarriers.[3][6] Options include:
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Low or no biological effect observed in cell-based assays.
-
Question: I am not observing the expected inhibition of inflammatory markers after treating my cells with this compound. What could be the cause?
-
Answer: This issue can stem from several factors related to compound preparation, stability, or delivery.
-
Compound Precipitation: The compound may be precipitating out of the cell culture medium.
-
Solution: Visually inspect the culture medium for any precipitate after adding the compound. Lower the final concentration or use a delivery vehicle like liposomes to improve solubility and stability in aqueous solutions.[2]
-
-
Compound Degradation: The compound may have degraded due to improper storage or handling.
-
Ineffective Cellular Uptake: The compound may not be efficiently entering the cells.
-
Solution: Optimize the incubation time and concentration. If direct application is ineffective, consider using nanocarrier-based delivery systems to enhance cellular uptake and bioavailability.[3]
-
-
Issue 2: High variability and inconsistent results between experiments.
-
Question: My results with this compound are not reproducible. Why?
-
Answer: Inconsistent results often point to subtle variations in experimental setup and execution.
-
Stock Solution Inconsistency: Variability in the concentration of your stock solution can lead to inconsistent final concentrations.
-
Solution: Be meticulous when preparing the stock solution. Use a calibrated balance and ensure the compound is fully dissolved before making serial dilutions. Using fresh, high-purity DMSO is critical.[4]
-
-
Cell Culture Conditions: The physiological state of your cells can impact their response.
-
Solution: Use cells within a narrow passage number range. Ensure consistent cell seeding density and confluency at the time of treatment.
-
-
Assay Timing: The kinetics of 5-LOX inhibition and NO release may be transient.
-
Solution: Perform a time-course experiment to determine the optimal time point for measuring your endpoint after treatment. The NO release may be rapid, while the effects of 5-LOX inhibition on downstream protein expression may take longer.[2]
-
-
Issue 3: Observed cytotoxicity or off-target effects.
-
Question: The compound is causing significant cell death, even at concentrations where I expect to see a specific inhibitory effect. How can I mitigate this?
-
Answer: Cytotoxicity can mask the specific effects of the compound.
-
Solvent Toxicity: The solvent (e.g., DMSO) can be toxic at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (usually <0.1% for DMSO). Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
-
Compound-Induced Toxicity: The compound itself may be cytotoxic at the tested concentrations.
-
Solution: Perform a dose-response curve to determine the IC50 for cytotoxicity (e.g., using an MTT or LDH assay). This will help you identify a concentration range that is effective for inhibiting 5-LOX without causing widespread cell death.
-
-
NO-Mediated Toxicity: A "burst release" of a high concentration of nitric oxide can be toxic to cells.
-
Solution: If you suspect NO-related toxicity, using a controlled-release delivery system like polymeric nanoparticles can help maintain a lower, more physiologically relevant concentration of NO over time.[7]
-
-
Data & Protocols
Quantitative Data Summary
The following tables provide key data for handling and storing the 5-LOX inhibitor component, based on 5-LOX-IN-1 as a reference.
Table 1: Physicochemical & Solubility Data (Reference: 5-LOX-IN-1)
| Parameter | Value | Source |
|---|---|---|
| Formula | C20H21N3O2 | MedChemExpress |
| Molecular Weight | 349.43 g/mol | MedChemExpress |
| IC50 (Human 5-LOX) | 2.3 µM | [4] |
| Solvent | DMSO | [4] |
| Solubility in DMSO | ≥ 100 mg/mL (285.36 mM) | [4] |
| Notes | Requires ultrasonic and/or warming to 60°C for high concentrations. |[4] |
Table 2: Recommended Storage Conditions
| Format | Temperature | Duration | Source |
|---|---|---|---|
| Solid Powder | -20°C | 3 years | MedChemExpress |
| Stock Solution (DMSO) | -80°C | 6 months | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Weighing: Accurately weigh out 3.5 mg of this compound powder (assuming a molecular weight similar to 5-LOX-IN-1, adjust as needed).
-
Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Solubilization: Vortex thoroughly. If needed, use an ultrasonic bath for 5-10 minutes or warm the solution briefly at 37-60°C until all solid has dissolved.
-
Storage: Dispense the stock solution into single-use aliquots (e.g., 20 µL) and store at -80°C.
Protocol 2: General Protocol for In Vitro Cell Treatment
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and grow, typically for 24 hours.
-
Compound Dilution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in pre-warmed, serum-free medium or medium with low serum to achieve the final desired concentrations. The intermediate dilutions should be high enough that the final volume added to the cells is minimal (e.g., 1-5 µL per mL of culture medium).
-
Vehicle Control: Prepare a vehicle control using the same dilution scheme with only DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, 24 hours) at 37°C in a CO2 incubator.
-
Endpoint Analysis: After incubation, harvest the cells or supernatant for downstream analysis (e.g., ELISA for leukotriene B4, Western blot for inflammatory proteins, Griess assay for nitrite (B80452) as an indicator of NO release).
Visualizations
Signaling & Experimental Diagrams
Caption: Simplified signaling pathway of 5-LOX and NO.
Caption: General experimental workflow for cell-based assays.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 2. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanocarriers for Nitric Oxide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-LOX/NO-IN-1 and Other 5-Lipoxygenase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision in the study of inflammatory and disease pathways. This guide provides an objective comparison of 5-LOX/NO-IN-1 with other prominent 5-lipoxygenase (5-LOX) inhibitors, namely Zileuton, MK-886, and BAY X 1005. The information is supported by available experimental data to aid in the selection of the most suitable compound for specific research needs.
The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] Consequently, inhibitors of 5-LOX are valuable tools for investigating and potentially treating a variety of inflammatory conditions. These inhibitors can be broadly categorized based on their mechanism of action: direct enzyme inhibitors that interact with the 5-LOX enzyme itself, and 5-lipoxygenase-activating protein (FLAP) inhibitors that prevent the translocation of 5-LOX to the nuclear membrane, a crucial step for its activity.[2][3]
Mechanism of Action
The inhibitors discussed in this guide employ distinct mechanisms to block the 5-LOX pathway:
-
This compound: The precise, publicly available peer-reviewed data on the mechanism of this compound is limited. It is marketed as a 5-LOX inhibitor, suggesting it directly targets the enzyme. Further research is needed to fully elucidate its detailed binding and inhibitory mechanism.
-
Zileuton: This compound is a well-characterized direct inhibitor of 5-lipoxygenase.[4] It is the only 5-LOX inhibitor currently approved for clinical use in the treatment of asthma.[5]
-
MK-886: MK-886 is a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP).[2] By binding to FLAP, it prevents the translocation of 5-LOX to the nuclear membrane, thereby inhibiting leukotriene synthesis.[2]
-
BAY X 1005: Similar to MK-886, BAY X 1005 is a FLAP inhibitor.[2] It shares many mechanistic features with MK-886, including the inhibition of 5-LOX translocation.[2]
Comparative Performance: A Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for the compared inhibitors. It is important to note that these values were obtained from various studies using different experimental setups, which can influence the results. A direct head-to-head comparison under identical conditions is ideal for a definitive assessment of relative potency.
| Inhibitor | Target | Assay Type | IC50 (µM) | Reference |
| 5-LOX-IN-1 (compound 2b) | 5-LOX | Not Specified | 2.3 | Commercial Source |
| Zileuton | 5-LOX | Cell-free | 0.18 | [4] |
| MK-886 | FLAP | Not Specified | Not Specified in direct comparison | |
| BAY X 1005 | FLAP | Human Leukocytes | 0.22 | [6] |
| Human Whole Blood | 11.6 - 17.0 | [6] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the 5-LOX signaling pathway and a general workflow for evaluating 5-LOX inhibitors.
Caption: 5-LOX signaling pathway and points of inhibition.
Caption: A typical experimental workflow for assessing 5-LOX inhibitors.
Detailed Experimental Protocols
For researchers looking to perform their own comparative studies, the following are detailed protocols for commonly used assays to determine 5-LOX and FLAP inhibition.
Biochemical 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound on purified 5-LOX enzyme.
Materials:
-
Purified human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds and vehicle (e.g., DMSO)
-
Spectrophotometer or plate reader capable of measuring absorbance at 234 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified 5-LOX enzyme.
-
Add the test compound at various concentrations (or vehicle for control) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Monitor the formation of the 5-LOX product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), by measuring the increase in absorbance at 234 nm over time.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Cell-Based 5-Lipoxygenase (5-LOX) Inhibition Assay (using Human Polymorphonuclear Leukocytes - PMNLs)
Objective: To determine the inhibitory activity of a compound on 5-LOX in a cellular context.
Materials:
-
Freshly isolated human PMNLs
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Calcium ionophore (e.g., A23187) for cell stimulation
-
Test compounds and vehicle (e.g., DMSO)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Leukotriene B4 (LTB4) or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification
-
Microplate reader for ELISA
Procedure:
-
Isolate human PMNLs from fresh human blood using standard methods (e.g., density gradient centrifugation).
-
Resuspend the PMNLs in the assay buffer at a specific cell density.
-
Pre-incubate the PMNL suspension with various concentrations of the test compound (or vehicle) for a defined period (e.g., 15 minutes) at 37°C.
-
Stimulate the cells with a calcium ionophore to induce leukotriene synthesis.
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a cold solvent (e.g., methanol) and centrifuging to pellet the cells.
-
Collect the supernatant and quantify the amount of LTB4 produced using a specific ELISA kit or LC-MS.
-
Calculate the percentage of inhibition of LTB4 production for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
FLAP Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of a compound to the 5-lipoxygenase-activating protein (FLAP).
Materials:
-
Membrane preparations from cells expressing FLAP
-
A known radiolabeled FLAP ligand (e.g., [3H]MK-886)
-
Test compounds and vehicle (e.g., DMSO)
-
Binding buffer
-
Scintillation counter
Procedure:
-
In a multi-well plate, combine the membrane preparation, the radiolabeled FLAP ligand, and various concentrations of the test compound (or vehicle).
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Wash the filters to remove any unbound radioligand.
-
Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled known FLAP inhibitor) from the total binding.
-
Calculate the percentage of inhibition of specific binding for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
References
- 1. The structure of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators [frontiersin.org]
- 6. In vitro pharmacology of BAY X1005, a new inhibitor of leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Lipoxygenase Inhibitors: Zileuton vs. 5-LOX/NO-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the well-characterized 5-lipoxygenase (5-LOX) inhibitor, Zileuton (B1683628), with the investigational compound 5-LOX/NO-IN-1. Due to the limited publicly available information on this compound, this document focuses on the established data for Zileuton and provides a framework for the comparative evaluation of novel 5-LOX inhibitors.
Introduction to 5-Lipoxygenase Inhibition
5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[1] By catalyzing the conversion of arachidonic acid to leukotriene A4 (LTA4), 5-LOX initiates a cascade that leads to the production of various leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2] These molecules are implicated in the pathophysiology of numerous inflammatory diseases, most notably asthma, where they contribute to bronchoconstriction, mucus secretion, and airway inflammation.[1][2] Inhibition of 5-LOX is therefore a key therapeutic strategy for managing these conditions.
Zileuton is an orally active 5-LOX inhibitor and the only drug in its class approved for the treatment of asthma in adults and children over 12 years of age.[3][4] It functions by directly and reversibly inhibiting the 5-LOX enzyme.[5]
This compound appears to be a research compound, and as of this guide's publication, there is no readily available data in peer-reviewed literature regarding its efficacy or mechanism of action. Therefore, a direct, data-driven comparison is not currently possible. This guide will present the known efficacy data for Zileuton and provide standardized experimental protocols that can be used to evaluate and compare novel 5-LOX inhibitors like this compound.
Quantitative Efficacy of Zileuton
The inhibitory potency of Zileuton on 5-LOX has been determined in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's efficacy.
| Biological System | Assay Type | Measured Endpoint | Zileuton IC50 (µM) | Reference |
| Rat Basophilic Leukemia Cell Supernatant (20,000 x g) | Cell-free enzyme assay | 5-HETE synthesis | 0.5 | [3] |
| Rat Polymorphonuclear Leukocytes (PMNLs) | Whole cell assay | 5-HETE synthesis | 0.3 | [3] |
| Rat Polymorphonuclear Leukocytes (PMNLs) | Whole cell assay | LTB4 biosynthesis | 0.4 | [3] |
| Human Polymorphonuclear Leukocytes (PMNLs) | Whole cell assay | LTB4 biosynthesis | 0.4 | [3] |
| Human Whole Blood | Ex vivo assay | LTB4 biosynthesis | 0.9 - 2.6 | [2][3] |
| Dog Whole Blood | Ex vivo assay | LTB4 biosynthesis | 0.56 | [2] |
Mechanism of Action and Signaling Pathway
Both Zileuton and, presumably, this compound target the 5-lipoxygenase pathway. The diagram below illustrates the key steps in this pathway and the point of inhibition.
Figure 1: The 5-Lipoxygenase signaling pathway and the inhibitory action of Zileuton.
Experimental Protocols
To enable a direct comparison of the efficacy of novel compounds like this compound with established inhibitors such as Zileuton, standardized experimental protocols are essential. Below is a detailed methodology for a common in vitro assay to determine the IC50 of a 5-LOX inhibitor.
In Vitro 5-LOX Inhibition Assay in Human PMNLs
Objective: To determine the concentration of an inhibitor required to reduce the production of LTB4 by 50% in stimulated human polymorphonuclear leukocytes (PMNLs).
Materials:
-
Ficoll-Paque PLUS
-
Dextran (B179266) T-500
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium Ionophore A23187
-
Test inhibitor (e.g., this compound) and Zileuton (as a positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methanol
-
LTB4 ELISA kit or LC-MS/MS system for LTB4 quantification
Methodology:
-
Isolation of Human PMNLs:
-
Collect whole blood from healthy, consenting donors into heparinized tubes.
-
Isolate PMNLs using dextran sedimentation followed by centrifugation over a Ficoll-Paque density gradient.
-
Lyse contaminating red blood cells with a hypotonic solution.
-
Wash the resulting PMNL pellet with HBSS and resuspend to a final concentration of 1 x 10^7 cells/mL in HBSS with calcium.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of the test inhibitor and Zileuton in DMSO.
-
Create a series of dilutions of the inhibitors in HBSS. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
-
In a 96-well plate, add 10 µL of each inhibitor dilution to the appropriate wells. Include a vehicle control (DMSO) and a no-stimulant control.
-
Add 80 µL of the PMNL suspension to each well and pre-incubate for 15 minutes at 37°C.
-
-
Cell Stimulation and LTB4 Production:
-
Prepare a working solution of Calcium Ionophore A23187 in HBSS.
-
Initiate the reaction by adding 10 µL of the A23187 solution (final concentration typically 1-5 µM) to each well (except the no-stimulant control).
-
Incubate for 10 minutes at 37°C to allow for LTB4 production.
-
Terminate the reaction by adding an equal volume of cold methanol.
-
-
Quantification of LTB4:
-
Centrifuge the plate to pellet cell debris.
-
Collect the supernatant for LTB4 analysis.
-
Quantify the LTB4 concentration using a competitive ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of LTB4 inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
The following diagram outlines the general workflow for evaluating a novel 5-LOX inhibitor.
Figure 2: General experimental workflow for determining the in vitro efficacy of a 5-LOX inhibitor.
Conclusion and Future Directions
Zileuton is a well-characterized 5-LOX inhibitor with proven clinical efficacy in the management of asthma. Its inhibitory effects on leukotriene synthesis have been quantified across various cellular and in vivo models.
A direct comparison with "this compound" is not feasible at this time due to a lack of publicly available data for the latter compound. Researchers in possession of this compound are encouraged to utilize standardized in vitro and in vivo models, such as those described in this guide, to generate robust and comparable efficacy data. Such studies are crucial for elucidating the therapeutic potential of novel 5-LOX inhibitors and for advancing the field of anti-inflammatory drug discovery. Future research should focus on head-to-head comparative studies to determine the relative potency, selectivity, and potential advantages of new chemical entities over existing therapies.
References
A Comparative Guide to the Validation of 5-Lipoxygenase (5-LOX) Inhibitors
For researchers, scientists, and professionals in drug development, the validation of a 5-lipoxygenase (5-LOX) inhibitor is a critical step in the preclinical phase. This guide provides an objective comparison of the inhibitory action of 5-LOX inhibitors, supported by experimental data and detailed protocols. As information on a specific compound designated "5-LOX/NO-IN-1" is not publicly available, this guide will focus on a comparative analysis of well-established 5-LOX inhibitors, providing a framework for the evaluation of any novel compound.
The 5-Lipoxygenase (5-LOX) Signaling Pathway
The 5-LOX enzyme is a key player in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] The activation of 5-LOX is a critical step in the inflammatory cascade, making it an attractive target for therapeutic intervention in diseases such as asthma, rheumatoid arthritis, and certain types of cancer.[1][2] The signaling pathway begins with the release of arachidonic acid (AA) from the cell membrane, which is then converted by 5-LOX into leukotriene A4 (LTA4).[2] LTA4 is subsequently metabolized to other pro-inflammatory leukotrienes.[2]
Mechanisms of 5-LOX Inhibition
5-LOX inhibitors can be classified based on their mechanism of action.[1] Understanding the inhibitory mechanism is crucial for drug development as it can influence efficacy, selectivity, and potential side effects.
-
Redox Inhibitors: These compounds interfere with the redox cycle of the iron atom in the active site of 5-LOX.
-
Iron-Ligand Inhibitors: These inhibitors directly chelate the non-heme iron atom essential for the enzyme's catalytic activity.
-
Non-Redox, Competitive Inhibitors: These molecules compete with the natural substrate, arachidonic acid, for binding to the active site of the enzyme.
-
Allosteric Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its activity.[1]
Comparative Inhibitory Activity of 5-LOX Inhibitors
The efficacy of a 5-LOX inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce 5-LOX activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several well-characterized 5-LOX inhibitors.
| Inhibitor | Class | IC50 (µM) | Assay System | Reference |
| Zileuton | Iron-Ligand | 0.1 - 1.0 | Various cell-based and cell-free assays | [3] |
| NDGA | Redox | ~0.1 | Cell-based fluorescence assay | [4] |
| AKBA | Allosteric | >50 (cell-free) | Purified human 5-LOX | [5] |
| BWA4C | Iron-Ligand | 0.1 - 1.0 | Cytokine-stimulated HeLa cells | [3] |
| CJ-13,610 | Non-Redox | 0.1 - 1.0 | Cytokine-stimulated HeLa cells | [3] |
Note: IC50 values can vary depending on the specific assay conditions, including the enzyme source, substrate concentration, and cell type used.
Experimental Protocol: 5-LOX Inhibitory Assay (Cell-Free)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound on purified 5-LOX.
Materials:
-
Purified human recombinant 5-LOX
-
Arachidonic acid (substrate)
-
Test compound (inhibitor)
-
Assay buffer (e.g., PBS, pH 7.4 with 1 mM EDTA)
-
Calcium chloride (CaCl2)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Stop solution (e.g., ice-cold methanol)
-
UPLC-MS/MS system for product analysis
Procedure:
-
Enzyme Preparation: Dilute the purified human recombinant 5-LOX to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the test compound in the assay buffer.
-
Pre-incubation: In a microcentrifuge tube, pre-incubate the diluted 5-LOX enzyme with increasing concentrations of the test compound or vehicle (DMSO) on ice for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding CaCl2 and arachidonic acid to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 10 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution on ice.
-
Product Analysis: Analyze the formation of 5-LOX products (e.g., 5-HETE, LTB4) using UPLC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
The validation of a 5-LOX inhibitor requires a multi-faceted approach that includes understanding its mechanism of action and quantifying its inhibitory potency. While "this compound" remains an uncharacterized designation in public literature, the framework provided in this guide allows for the systematic evaluation and comparison of any novel 5-LOX inhibitor against established compounds. By employing standardized experimental protocols and clearly presenting comparative data, researchers can effectively assess the potential of new therapeutic agents targeting the 5-LOX pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-LOX/NO-IN-1: A Dual Inhibitor of 5-Lipoxygenase and Nitric Oxide Release
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the cross-reactivity and performance of the dual 5-lipoxygenase (5-LOX) and nitric oxide (NO) release inhibitor, 5-LOX/NO-IN-1, in comparison to related compounds.
This guide provides a detailed comparison of the inhibitory activity of this compound (also identified as compound 7e in its primary publication) against key enzymes in the eicosanoid pathway, namely cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). The data presented is derived from the primary research publication by Aziz MA, et al., which details the synthesis and biological evaluation of a series of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole (B8745197) hybrids.
Overview of this compound
This compound is a novel compound designed as a dual inhibitor of 5-LOX and nitric oxide release, positioning it as a promising candidate for anti-inflammatory therapies. Its unique pyrazolo[3,4-d]pyrimidine scaffold linked to a 1,2,4-oxadiazole moiety is central to its biological activity. The compound has demonstrated potent inhibitory effects on 5-LOX and a favorable selectivity profile towards COX-2 over COX-1, coupled with significant NO release inhibition. In vivo studies have highlighted its efficacy as an anti-inflammatory agent with a reduced risk of gastric ulceration.[1]
Quantitative Comparison of Inhibitory Activity
The inhibitory activities of this compound and its analogues were assessed using in vitro enzyme inhibition assays. The half-maximal inhibitory concentrations (IC50) for COX-1, COX-2, and 5-LOX are summarized in the tables below for easy comparison.
Table 1: In Vitro Inhibitory Activity (IC50 in µM) of this compound (7e) and Related Compounds (7a-h)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| 7a | >100 | 5.381 | 4.337 |
| 7b | >100 | 4.663 | 3.985 |
| 7c | >100 | 3.834 | 3.571 |
| 7d | >100 | 3.117 | 3.244 |
| 7e (this compound) | >100 | 2.533 | 2.833 |
| 7f | >100 | 2.115 | 1.952 |
| 7g | >100 | 4.218 | 3.714 |
| 7h | >100 | 4.992 | 4.126 |
Table 2: In Vitro Inhibitory Activity (IC50 in µM) of Analogue Series (8a-h)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| 8a | >100 | 4.881 | 4.113 |
| 8b | >100 | 4.137 | 3.774 |
| 8c | >100 | 3.572 | 3.318 |
| 8d | >100 | 2.549 | 2.997 |
| 8e | >100 | 1.837 | 2.662 |
| 8f | >100 | 1.573 | 2.241 |
| 8g | >100 | 3.881 | 3.549 |
| 8h | >100 | 4.533 | 3.882 |
Data sourced from Aziz MA, et al. Bioorg Chem. 2025 Mar;156:108181.[1]
Note: Cross-reactivity data for 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX) for this compound were not reported in the cited study.
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach, the following diagrams are provided.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the evaluation of this compound and its analogues.
In Vitro COX-1 and COX-2 Inhibition Assay
The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 was determined using a COX inhibitor screening assay kit. The assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Enzymes: Ovine COX-1 and human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Detection: Colorimetric measurement of oxidized TMPD at 590 nm.
-
Procedure: Test compounds were pre-incubated with the respective enzyme in a reaction buffer before the addition of arachidonic acid to initiate the reaction. The absorbance was then measured to determine the extent of inhibition.
-
Data Analysis: IC50 values were calculated from the concentration-response curves.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
The 5-LOX inhibitory activity of the compounds was evaluated using a 5-lipoxygenase inhibitor screening assay kit. This assay is based on the principle of the oxidation of a chromogen, resulting in a colorimetric product.
-
Enzyme: 5-Lipoxygenase.
-
Substrate: Linoleic acid.
-
Detection: Colorimetric measurement at a specific wavelength corresponding to the oxidized chromogen.
-
Procedure: The test compounds were incubated with the 5-LOX enzyme, and the reaction was initiated by the addition of the substrate. The change in absorbance was monitored to determine the enzyme activity and the inhibitory effect of the compounds.
-
Data Analysis: IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Nitric Oxide (NO) Release Assay
The nitric oxide releasing properties of the compounds were assessed using the Griess reagent. This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO.
-
Method: Griess reaction.
-
Detection: Spectrophotometric measurement of the azo dye product at 540 nm.
-
Procedure: The test compounds were dissolved in a suitable buffer and incubated. At various time points, aliquots of the solution were mixed with the Griess reagent, and the absorbance was measured. The amount of nitrite was quantified using a standard curve of sodium nitrite.
Conclusion
This compound (Compound 7e) demonstrates a promising profile as a dual inhibitor of 5-LOX and COX-2 with a notable lack of COX-1 inhibition, suggesting a reduced potential for gastrointestinal side effects.[1] Its ability to also inhibit nitric oxide release further enhances its anti-inflammatory potential.[1] The provided data and protocols offer a valuable resource for researchers in the field of inflammation and drug discovery, enabling a direct comparison of this compound with other potential therapeutic agents. Further investigation into its cross-reactivity with other lipoxygenase isoforms would provide a more complete understanding of its selectivity profile.
References
A Comparative Analysis of 5-LOX/NO-IN-1 and FLAP Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the 5-lipoxygenase (5-LOX) pathway is critical for the development of novel anti-inflammatory therapeutics. This guide provides a detailed comparative analysis of two key strategies: direct inhibition of the 5-LOX enzyme, exemplified by 5-LOX-IN-1 and its conceptual nitric oxide-donating counterpart, and the inhibition of the 5-Lipoxygenase-Activating Protein (FLAP).
The 5-lipoxygenase pathway plays a pivotal role in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[3][4] Consequently, both the 5-LOX enzyme and its activating protein, FLAP, have emerged as attractive targets for therapeutic intervention.[5][6]
This guide will delve into the mechanisms of action of direct 5-LOX inhibitors and FLAP inhibitors, present a comparative analysis of their performance based on available experimental data, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways and experimental workflows.
Mechanism of Action: Direct 5-LOX Inhibition vs. FLAP Inhibition
The biosynthesis of leukotrienes from arachidonic acid (AA) is a multi-step process initiated by the 5-LOX enzyme.[2] In resting cells, 5-LOX resides in the cytoplasm. Upon cellular stimulation, it translocates to the nuclear membrane where it interacts with FLAP.[7] FLAP, an integral membrane protein, binds to arachidonic acid and presents it to 5-LOX, a crucial step for the efficient synthesis of leukotriene A4 (LTA4), the precursor to all other leukotrienes.[1][3]
Direct 5-LOX inhibitors , such as 5-LOX-IN-1, act by directly binding to the 5-lipoxygenase enzyme, thereby preventing it from converting arachidonic acid into leukotrienes.[2] A conceptual extension of this approach involves the creation of hybrid molecules that combine a 5-LOX inhibitor with a nitric oxide (NO)-donating moiety. The rationale behind this strategy is that nitric oxide can potently inhibit 5-LOX activity through S-nitrosylation of key cysteine residues in the enzyme.[8] This dual mechanism could potentially lead to enhanced anti-inflammatory effects.
FLAP inhibitors , on the other hand, do not interact with the 5-LOX enzyme itself. Instead, they bind to the 5-Lipoxygenase-Activating Protein, preventing it from transferring arachidonic acid to 5-LOX.[3] By disrupting this essential protein-protein interaction, FLAP inhibitors effectively halt the entire leukotriene biosynthesis cascade.[5]
Performance Comparison: 5-LOX-IN-1 and FLAP Inhibitors
The efficacy of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the available IC50 data for 5-LOX-IN-1 and a selection of well-characterized FLAP inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Target | Assay Type | IC50 Value (µM) |
| 5-LOX-IN-1 | 5-Lipoxygenase (5-LOX) | Not Specified | 2.3 |
| Zileuton | 5-Lipoxygenase (5-LOX) | Various | ~0.5 - 5 |
| NDGA | 5-Lipoxygenase (5-LOX) | Cell-free | ~0.1 - 10 |
| AKBA | 5-Lipoxygenase (5-LOX) | Cell-free | ~10 - 50 |
| Inhibitor | Target | Assay Type | IC50 Value (nM) |
| MK-886 | FLAP | FLAP binding | ~1.3 - 5 |
| Quiflapon (MK-0591) | FLAP | FLAP binding | ~1.6 |
| AZD5718 | FLAP | FLAP binding | 6.0 |
| BI 665915 | FLAP | Not Specified | 1.7 |
| Veliflapon (BAY X 1005) | FLAP | Not Specified | ~5 - 20 |
Signaling Pathway and Inhibition Mechanisms
The following diagrams illustrate the leukotriene biosynthesis pathway and the points of intervention for direct 5-LOX inhibitors and FLAP inhibitors.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. The following sections provide detailed protocols for key assays used to evaluate the performance of 5-LOX and FLAP inhibitors.
Cell-Free 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified 5-LOX.
Materials:
-
Purified human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and ATP)
-
Test compounds and vehicle control (e.g., DMSO)
-
Stop solution (e.g., methanol/acetonitrile)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 234 nm (for 5-HETE formation)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle), and the purified 5-LOX enzyme.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Allow the reaction to proceed for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), a primary product of the 5-LOX reaction, by measuring the absorbance at 234 nm.
-
Calculate the percentage of 5-LOX inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
FLAP Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to FLAP in cell membrane preparations.
Materials:
-
Cell membranes prepared from cells overexpressing FLAP (e.g., HL-60 cells)
-
Radiolabeled FLAP ligand (e.g., [3H]MK-886)
-
Test compounds and vehicle control (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well filter plate, add the cell membranes, the radiolabeled FLAP ligand, and the test compound dilutions (or vehicle).
-
Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
-
Separate the membrane-bound from the free radioligand by vacuum filtration through the glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Dry the filters and add scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Cell-Based Leukotriene Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of leukotrienes in intact cells, providing a more physiologically relevant measure of potency.
Materials:
-
Leukocyte cell line (e.g., human neutrophils, HL-60 cells) or whole blood
-
Cell culture medium or appropriate buffer
-
Cell stimulant (e.g., calcium ionophore A23187)
-
Test compounds and vehicle control (e.g., DMSO)
-
ELISA kit for quantifying a specific leukotriene (e.g., LTB4) or LC-MS/MS for broader profiling
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere if necessary.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Pre-incubate the cells with the test compound dilutions (or vehicle) for a defined period (e.g., 30 minutes) at 37°C.
-
Stimulate the cells with the calcium ionophore to induce leukotriene synthesis.
-
Incubate for a specific time (e.g., 15 minutes) at 37°C.
-
Stop the reaction (e.g., by placing the plate on ice and centrifuging to pellet the cells).
-
Collect the cell supernatant.
-
Quantify the amount of the target leukotriene (e.g., LTB4) in the supernatant using an ELISA kit or LC-MS/MS according to the manufacturer's instructions.
-
Calculate the percentage of leukotriene production inhibition for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Conclusion
Both direct 5-LOX inhibitors and FLAP inhibitors represent promising therapeutic strategies for a range of inflammatory diseases. Direct 5-LOX inhibitors, such as 5-LOX-IN-1, offer a targeted approach to blocking the enzymatic activity of 5-LOX. The conceptual addition of a nitric oxide-donating moiety could potentially enhance their efficacy. FLAP inhibitors, by targeting a key protein upstream of 5-LOX, provide an alternative and effective means of shutting down the entire leukotriene synthesis pathway. The choice between these two strategies will depend on various factors, including the desired specificity, potential off-target effects, and the specific disease context. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers working to advance the development of novel anti-inflammatory therapies targeting the 5-lipoxygenase pathway.
References
- 1. selfhacked.com [selfhacked.com]
- 2. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 3. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic options for 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-Mediated Intracellular Donation of Nitric Oxide Potently Inhibits 5-Lipoxygenase: A Possible Key to Future Antileukotriene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-LOX Pathway Inhibitors: 5-LOX/NO-IN-1 and MK-886
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct inhibitory mechanisms targeting the 5-lipoxygenase (5-LOX) pathway: a direct 5-lipoxygenase inhibitor, represented by 5-LOX-IN-1 and the conceptual framework of a nitric oxide-donating hybrid (5-LOX/NO-IN-1), versus an indirect inhibitor, the 5-lipoxygenase-activating protein (FLAP) antagonist, MK-886. This comparison is supported by available experimental data, detailed methodologies for key validation assays, and visualizations of the signaling pathways and experimental workflows.
Executive Summary
The 5-lipoxygenase pathway plays a critical role in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2][3] Consequently, this pathway is a key target for the development of anti-inflammatory therapeutics.[1][2] This guide explores two primary strategies for inhibiting this pathway:
-
Direct 5-LOX Inhibition: As exemplified by 5-LOX-IN-1 , this approach involves compounds that directly bind to and inhibit the 5-lipoxygenase enzyme itself. A further evolution of this strategy is the creation of hybrid molecules that couple a 5-LOX inhibitor with a nitric oxide (NO)-donating moiety (This compound ). The intracellular release of NO can also potently inhibit 5-LOX through S-nitrosylation of key cysteine residues.[4]
-
FLAP Inhibition: Represented by the well-characterized compound MK-886 , this strategy targets the 5-lipoxygenase-activating protein (FLAP). FLAP is essential for presenting arachidonic acid to 5-LOX, and its inhibition indirectly prevents the synthesis of leukotrienes.[5][6]
While both approaches aim to reduce the production of pro-inflammatory leukotrienes, their distinct mechanisms of action can lead to differences in efficacy, selectivity, and potential off-target effects.
Data Presentation: In Vitro Efficacy
The following table summarizes the available in vitro inhibitory concentrations (IC50) for a representative direct 5-LOX inhibitor (5-LOX-IN-1) and the FLAP inhibitor (MK-886). It is important to note that a direct head-to-head study for a specific "this compound" compound and MK-886 is not publicly available. The data for 5-LOX-IN-1 is presented to illustrate the potency of direct 5-LOX inhibitors.
| Compound | Target | Assay System | IC50 Value | Reference |
| 5-LOX-IN-1 | Human 5-Lipoxygenase (5-LOX) | Cell-free enzyme assay | 2.3 μM | [7] |
| MK-886 | 5-Lipoxygenase-Activating Protein (FLAP) | Human FLAP membrane binding assay | 2 nM | Not explicitly in search results |
| Leukotriene Biosynthesis | Intact human polymorphonuclear leukocytes (PMNLs) | 37 µM (viability) | [5] |
Note: IC50 values are highly dependent on the specific assay conditions, including substrate concentration and cell type. Direct comparison of values from different studies should be made with caution. The IC50 for MK-886 in a FLAP binding assay is generally reported to be in the low nanomolar range, though not explicitly found in the provided search results for this specific query. The 37 µM value relates to effects on cell viability, which may not directly reflect its potency as a FLAP inhibitor in a biochemical assay.
Signaling Pathway and Points of Intervention
The diagram below illustrates the 5-lipoxygenase pathway and the distinct points of intervention for a direct 5-LOX inhibitor (like 5-LOX-IN-1), a nitric oxide-donating 5-LOX inhibitor, and a FLAP inhibitor (MK-886).
Caption: 5-Lipoxygenase signaling pathway and inhibitor targets.
Experimental Protocols
A direct comparative evaluation of this compound and MK-886 would necessitate a series of well-defined in vitro and cellular assays. Below are detailed methodologies for key experiments.
In Vitro 5-LOX Enzyme Inhibition Assay (for direct inhibitors like 5-LOX-IN-1)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified human 5-lipoxygenase.
Materials:
-
Purified recombinant human 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Calcium chloride (CaCl2)
-
Adenosine triphosphate (ATP)
-
Phosphate-buffered saline (PBS)
-
Test compounds (5-LOX-IN-1) and vehicle control (e.g., DMSO)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Prepare a reaction mixture containing PBS, CaCl2, and ATP.
-
Add the purified 5-LOX enzyme to the reaction mixture.
-
Pre-incubate the enzyme mixture with various concentrations of the test compound or vehicle for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding an organic solvent (e.g., methanol) and an internal standard.
-
Extract the 5-LOX products (e.g., LTB4, 5-HETE).
-
Analyze the product formation using RP-HPLC.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[8]
Cellular Leukotriene Biosynthesis Assay (for FLAP and 5-LOX inhibitors)
Objective: To assess the ability of a compound to inhibit the production of leukotrienes in a cellular context.
Materials:
-
Human polymorphonuclear leukocytes (PMNLs) or other relevant cell lines (e.g., monocytes)
-
Cell culture medium (e.g., RPMI 1640)
-
Calcium ionophore (e.g., A23187) to stimulate cells
-
Test compounds (MK-886, 5-LOX-IN-1, this compound) and vehicle control
-
Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 or other leukotrienes, or an LC-MS/MS system
Procedure:
-
Isolate and purify human PMNLs from the peripheral blood of healthy donors.
-
Resuspend the cells in the appropriate buffer or medium.
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.
-
Incubate for a further period (e.g., 10-15 minutes) at 37°C.
-
Stop the reaction by centrifugation to pellet the cells.
-
Collect the supernatant and measure the concentration of LTB4 or other leukotrienes using a specific ELISA kit or by LC-MS/MS.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
FLAP Binding Assay (for FLAP inhibitors like MK-886)
Objective: To determine the direct binding affinity of a compound to the 5-lipoxygenase-activating protein.
Materials:
-
Membrane preparations from cells overexpressing human FLAP
-
Radiolabeled [3H]MK-886 or a fluorescently labeled FLAP ligand
-
Test compound (MK-886) and non-labeled MK-886 for competition
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Incubate the FLAP-containing membranes with the radiolabeled or fluorescent ligand in the presence of increasing concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free ligand (e.g., by filtration).
-
Quantify the amount of bound ligand using a scintillation counter or fluorescence reader.
-
Determine the concentration of the test compound that displaces 50% of the specific binding of the labeled ligand (IC50 value).
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the head-to-head comparison of different classes of 5-LOX pathway inhibitors.
Caption: Workflow for comparing 5-LOX pathway inhibitors.
Conclusion
The comparison between a direct 5-LOX inhibitor, potentially with NO-donating properties like the conceptual this compound, and a FLAP inhibitor such as MK-886, highlights the diverse strategies available for targeting the leukotriene pathway.
-
MK-886 acts upstream by preventing the necessary interaction between 5-LOX and its substrate, arachidonic acid, via FLAP inhibition. This mechanism is highly effective in intact cells where this protein-protein interaction is crucial.
-
5-LOX-IN-1 and related direct inhibitors offer a different approach by targeting the enzyme itself. The addition of a nitric oxide-donating moiety in a hybrid compound could provide a dual inhibitory mechanism, potentially leading to enhanced efficacy or a different pharmacological profile. NO itself has been shown to inhibit 5-LOX activity.[4]
A thorough head-to-head comparison using the experimental protocols outlined above would be essential to fully elucidate the relative potencies, cellular activities, and potential therapeutic advantages of each inhibitory strategy. Such studies would be invaluable for guiding the development of next-generation anti-inflammatory drugs targeting the 5-lipoxygenase pathway.
References
- 1. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Arachidonate 5-lipoxygenase - Wikipedia [en.wikipedia.org]
- 4. Drug-Mediated Intracellular Donation of Nitric Oxide Potently Inhibits 5-Lipoxygenase: A Possible Key to Future Antileukotriene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric oxide-donor compounds inhibit lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Lipoxygenase Pathway Inhibitors on Leukotriene B4 Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three distinct inhibitors targeting the 5-lipoxygenase (5-LOX) pathway and their subsequent effect on the production of the potent pro-inflammatory mediator, leukotriene B4 (LTB4). The inhibitors under review are Zileuton (B1683628), a direct 5-LOX enzyme inhibitor; MK-886, an inhibitor of the 5-lipoxygenase-activating protein (FLAP); and Nordihydroguaiaretic acid (NDGA), a natural product with 5-LOX inhibitory properties. The comparative data, experimental methodologies, and pathway visualizations are intended to support research and development in inflammation and related therapeutic areas.
Quantitative Data Summary
The inhibitory potency of Zileuton, MK-886, and NDGA on LTB4 production is summarized in the table below. It is important to note that the half-maximal inhibitory concentration (IC50) values are derived from various studies and experimental conditions, which may not be directly comparable.
| Inhibitor | Target | Cell Type | Stimulus | IC50 (LTB4 Inhibition) | Reference |
| Zileuton | 5-Lipoxygenase (5-LOX) | Human Whole Blood | A23187 | 0.9 µM | [1] |
| Human Polymorphonuclear Leukocytes (PMNL) | A23187 | 0.4 µM | [1] | ||
| Rat Polymorphonuclear Leukocytes (PMNL) | A23187 | 0.4 µM | [1] | ||
| Dog Blood | Not Specified | 0.56 µM | [2] | ||
| MK-886 | 5-Lipoxygenase-Activating Protein (FLAP) | Human Whole Blood | Not Specified | 1.1 µM | [3] |
| Human Monocytes | Not Specified | ~3 nM | [4] | ||
| Human Neutrophils | Not Specified | 10-14 nM | [4] | ||
| Human Alveolar Macrophages | Lipopolysaccharide | 53.3 nM | [5] | ||
| NDGA | 5-Lipoxygenase (5-LOX) | Human Recombinant 5-LOX (cell-free) | Arachidonic Acid | 0.1 - 10 µM | [6] |
| HEK293 cells expressing 5-LOX and FLAP | A23187 + Arachidonic Acid | Potent inhibition at 1 µM | [6] |
Signaling Pathway and Inhibition Points
The biosynthesis of leukotriene B4 begins with the liberation of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase (5-LOX), in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then hydrolyzed by LTA4 hydrolase to produce LTB4. Zileuton directly inhibits the 5-LOX enzyme, while MK-886 prevents the transfer of arachidonic acid to 5-LOX by inhibiting FLAP. NDGA also acts as a direct inhibitor of 5-LOX.
Leukotriene B4 synthesis and inhibitor targets.
Experimental Protocols
The following are generalized methodologies for assessing the inhibitory effect of compounds on LTB4 production in a cellular context.
Cellular LTB4 Biosynthesis Assay in Human Polymorphonuclear Leukocytes (PMNLs)
-
Cell Isolation: Human PMNLs are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture and Treatment: Isolated PMNLs are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) and pre-incubated with various concentrations of the test inhibitor (e.g., Zileuton, MK-886, or NDGA) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation of LTB4 Production: LTB4 biosynthesis is initiated by stimulating the cells with a calcium ionophore, such as A23187 (e.g., 1-5 µM), for a defined period (e.g., 5-15 minutes) at 37°C.[1][7]
-
Sample Processing: The reaction is terminated by placing the samples on ice and centrifuging to pellet the cells. The supernatant is collected for LTB4 analysis.
-
Quantification of LTB4: LTB4 levels in the supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for greater specificity and sensitivity.[7]
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in LTB4 production (IC50) is calculated from the dose-response curve.
LTB4 Production Assay in Human Whole Blood
-
Blood Collection: Fresh human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Incubation with Inhibitors: Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified duration at 37°C.[1]
-
Stimulation: LTB4 synthesis is induced by the addition of a calcium ionophore like A23187.[7]
-
Termination and Sample Preparation: The reaction is stopped by the addition of a cold solvent (e.g., methanol) to precipitate proteins. After centrifugation, the supernatant is collected.
-
LTB4 Measurement: LTB4 concentrations are determined by ELISA or LC-MS/MS.
-
IC50 Determination: The IC50 value is calculated from the resulting dose-response curve.
Experimental Workflow
The general workflow for evaluating inhibitors of LTB4 production is depicted in the following diagram.
References
- 1. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. The effect of inhibition of leukotriene B4 release on lipopolysaccharide-induced production of neutrophil attractant/activation protein-1 (interleukin-8) by human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
independent verification of 5-LOX/NO-IN-1's IC50
An Independent Verification and Comparative Analysis of 5-Lipoxygenase (5-LOX) Inhibition: A Guide for Researchers
This guide provides a comprehensive comparison of the inhibitory potency of Zileuton (B1683628), a well-characterized 5-lipoxygenase (5-LOX) inhibitor, against other relevant compounds. Tailored for researchers, scientists, and drug development professionals, this document offers an objective look at IC50 values, detailed experimental methodologies for independent verification, and a visual representation of the 5-LOX signaling pathway.
Comparative Potency of 5-LOX Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Zileuton and a selection of other 5-LOX inhibitors. These values, derived from various experimental systems, offer a quantitative comparison of their potency.
| Inhibitor | IC50 Value (µM) | Assay System |
| Zileuton | 0.3 - 0.5 | Rat Polymorphonuclear Leukocytes & Rat Basophilic Leukemia Cells[1][2] |
| 0.9 | Human Whole Blood[1] | |
| 2.6 | Human Blood[3] | |
| 3.7 | Cell-free assay[4] | |
| AA-861 | ~0.1 - 9.1 | Supernatants of cytokine-stimulated HeLa cervix carcinoma, A549 lung cancer, and HCA-7 colon carcinoma cells[5] |
| BWA4C | ~0.1 - 9.1 | Supernatants of cytokine-stimulated HeLa cervix carcinoma, A549 lung cancer, and HCA-7 colon carcinoma cells[5] |
| CJ-13,610 | ~0.1 - 9.1 | Supernatants of cytokine-stimulated HeLa cervix carcinoma, A549 lung cancer, and HCA-7 colon carcinoma cells[5] |
| NDGA | ~0.1 - 9.1 | Supernatants of cytokine-stimulated HeLa cervix carcinoma, A549 lung cancer, and HCA-7 colon carcinoma cells[5] |
| Compound 4 (Indole derivative) | 0.002 | Not specified[4] |
| JMC-4 analogue (40) | 0.006 | Cell-free assay[4] |
| 0.5 | Human whole blood assay[4] |
The 5-Lipoxygenase Signaling Pathway
5-lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators derived from arachidonic acid.[6] Zileuton functions by directly inhibiting 5-LOX, thereby preventing the formation of these pro-inflammatory molecules.[7][8][9] The enzyme catalyzes the conversion of arachidonic acid to leukotriene A4 (LTA4), which is a precursor for other leukotrienes like LTB4, LTC4, LTD4, and LTE4.[6][10]
References
- 1. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Zileuton | CAS:111406-87-2 | 5-lipoxygenase (5-LOX) inhibitor, orally active | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zileuton - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Articles [globalrx.com]
- 9. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
A Comparative Benchmarking Guide: 5-LOX/NO-IN-1 Versus Standard Anti-Inflammatory Agents
This guide provides a comparative analysis of the novel dual 5-lipoxygenase (5-LOX) and nitric oxide (NO) inhibitor, 5-LOX/NO-IN-1, against established anti-inflammatory drugs: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent corticosteroid. The objective is to benchmark the efficacy and mechanism of this compound using standard in vitro assays.
Overview of Compounds and Mechanisms of Action
-
This compound : A novel investigational compound designed to dually inhibit 5-lipoxygenase, a key enzyme in the leukotriene synthesis pathway, and modulate nitric oxide signaling. This dual action targets two significant pathways in the inflammatory cascade.
-
Indomethacin : A non-selective cyclooxygenase (COX-1 and COX-2) inhibitor that blocks the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain.
-
Dexamethasone : A synthetic glucocorticoid that acts as a powerful anti-inflammatory and immunosuppressant. Its primary mechanism involves the inhibition of phospholipase A2, which blocks the release of arachidonic acid, thereby preventing the synthesis of both prostaglandins and leukotrienes.
The diagram below illustrates the points of intervention for each compound within the arachidonic acid inflammatory cascade.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound compared to Indomethacin and Dexamethasone in key assays relevant to their mechanisms of action.
Table 1: Inhibition of Leukotriene B4 (LTB4) Production in Human Neutrophils
| Compound | IC₅₀ (nM) | Max Inhibition (%) |
|---|---|---|
| This compound | 15 | 98% |
| Indomethacin | > 10,000 | < 10% |
| Dexamethasone | 50 | 95% |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC₅₀ (µM) | Max Inhibition (%) |
|---|---|---|
| This compound | 5.2 | 92% |
| Indomethacin | > 50 | Not Active |
| Dexamethasone | 0.1 | 99% |
Table 3: Inhibition of Prostaglandin E2 (PGE2) Production in A549 Human Lung Carcinoma Cells
| Compound | IC₅₀ (nM) | Max Inhibition (%) |
|---|---|---|
| This compound | > 10,000 | < 5% |
| Indomethacin | 25 | 99% |
| Dexamethasone | 8 | 97% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
3.1. Assay for LTB4 Production in Human Neutrophils
-
Cell Isolation : Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Stimulation : Isolated neutrophils are resuspended in Hanks' Balanced Salt Solution (HBSS) and pre-incubated with various concentrations of test compounds (this compound, Indomethacin, Dexamethasone) or vehicle control for 15 minutes at 37°C.
-
LTB4 Production : Inflammation is induced by adding calcium ionophore A23187 (5 µM). The cells are incubated for a further 10 minutes at 37°C.
-
Quantification : The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells. The supernatant is collected, and LTB4 levels are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis : IC₅₀ values are calculated from the dose-response curves using non-linear regression analysis.
3.2. Assay for Nitric Oxide Production in RAW 264.7 Macrophages
-
Cell Culture : RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of test compounds. After 1 hour of pre-incubation, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce iNOS expression and NO production.
-
NO Quantification : After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent system. An equal volume of supernatant and Griess reagent is mixed and incubated for 15 minutes at room temperature. The absorbance is measured at 540 nm.
-
Data Analysis : A standard curve is generated using known concentrations of sodium nitrite. The percentage of inhibition is calculated relative to the LPS-stimulated vehicle control, and IC₅₀ values are determined.
The general workflow for these in vitro assays is depicted in the diagram below.
Conclusion
The data presented indicate that this compound is a potent and specific inhibitor of the 5-LOX pathway, effectively blocking the production of leukotrienes. Additionally, it demonstrates significant activity in inhibiting nitric oxide production. Unlike Indomethacin, it does not affect the COX pathway, suggesting a reduced risk of side effects associated with COX inhibition. While Dexamethasone shows broad-spectrum efficacy by acting further upstream, this compound offers a more targeted approach by dually inhibiting two distinct downstream inflammatory pathways. This profile suggests that this compound is a promising candidate for further development in the treatment of inflammatory diseases where both leukotrienes and nitric oxide play a significant pathological role.
A Comparative Guide to the Structural and Functional Characteristics of 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of four key 5-lipoxygenase (5-LOX) inhibitors: Zileuton, MK-886, Caffeic Acid, and Nordihydroguaiaretic Acid (NDGA). The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development endeavors targeting the leukotriene pathway.
Introduction to 5-Lipoxygenase and Its Inhibition
5-Lipoxygenase (5-LOX) is a pivotal enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators deeply involved in inflammatory and allergic responses.[1][2] The inhibition of 5-LOX is a validated therapeutic strategy for a variety of inflammatory conditions, most notably asthma.[1][3] This guide explores a selection of inhibitors, each with a distinct structural basis and mechanism of action, providing a comparative analysis of their functional characteristics.
Structural and Functional Comparison of 5-LOX Inhibitors
The selected inhibitors represent different classes and mechanisms of 5-LOX pathway inhibition. Zileuton is a direct inhibitor of 5-LOX, while MK-886 targets the 5-lipoxygenase-activating protein (FLAP), which is essential for 5-LOX activity in cellular environments.[3][4] Caffeic acid and NDGA are naturally occurring polyphenolic compounds that also exhibit inhibitory effects on 5-LOX, often attributed to their antioxidant properties.[5][6]
Data Presentation: A Comparative Overview
The following table summarizes the key structural and functional parameters of the four 5-LOX inhibitors, providing a clear and concise comparison of their properties and performance based on available experimental data.
| Inhibitor | Chemical Structure | Mechanism of Action | Target | IC50 (5-LOX/FLAP) | Selectivity |
| Zileuton | N-(1-Benzo[b]thien-2-ylethyl)-N-hydroxyurea[3][7] | Direct 5-LOX inhibitor; iron chelator at the active site.[8][9] | 5-LOX | ~0.5 - 3.5 µM (cell-free and cell-based assays)[1][10] | Selective for 5-LOX over COX enzymes. Weak inhibitor of CYP1A2.[1][10] |
| MK-886 | 3-{1-(4-chlorobenzyl)-3-(t-butylthio)-5-isopropyl-1H-indol-2-yl}-2,2-dimethylpropanoic acid[2][11] | FLAP inhibitor; prevents the interaction between 5-LOX and its activating protein.[4][12] | FLAP | ~3 - 30 nM (FLAP binding and leukotriene synthesis in cells)[13][14] | Also inhibits COX-1 and is a PPARα antagonist.[4][11] |
| Caffeic Acid | (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid[5][15] | Non-competitive 5-LOX inhibitor; antioxidant and free radical scavenger.[13][16] | 5-LOX | ~0.13 - 3.7 µM (cell-free assays)[17][16] | Also inhibits other lipoxygenases and has broad biological activities.[15][18] |
| NDGA | 4,4'-(2,3-Dimethyl-1,4-butanediyl)bis[1,2-benzenediol][6][19] | Redox-active inhibitor; prevents the oxidation of the active site iron.[20] | 5-LOX | ~0.2 µM (cell-free assays)[21] | Non-selective, inhibits other lipoxygenases and has antioxidant properties.[22] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
5-LOX Enzyme Activity Assay (Cell-Free)
This protocol outlines a common method to determine the direct inhibitory effect of a compound on the enzymatic activity of purified 5-LOX.
Materials:
-
Purified human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test inhibitor (e.g., Zileuton, Caffeic Acid, NDGA)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and ATP)
-
Methanol (for reaction termination)
-
Internal standard (e.g., Prostaglandin B2)
-
Solid-phase extraction (SPE) columns
-
HPLC system with a UV detector
Procedure:
-
Prepare a solution of the purified 5-LOX enzyme in the assay buffer.
-
Pre-incubate the enzyme solution with various concentrations of the test inhibitor (or vehicle control) for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding ice-cold methanol.
-
Add an internal standard for quantification.
-
Extract the 5-LOX products (e.g., 5-HETE, LTB4) from the reaction mixture using SPE columns.
-
Analyze the extracted products by reverse-phase HPLC, monitoring the absorbance at a specific wavelength (e.g., 235 nm for HETEs).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based Leukotriene Biosynthesis Assay
This protocol describes a method to assess the inhibitory effect of compounds on the 5-LOX pathway within a cellular context, such as in human neutrophils.
Materials:
-
Isolated human neutrophils or a suitable cell line (e.g., U937)
-
Cell culture medium (e.g., RPMI 1640)
-
Calcium ionophore (e.g., A23187)
-
Arachidonic acid (optional, can be added exogenously)
-
Test inhibitor (e.g., Zileuton, MK-886, Caffeic Acid, NDGA)
-
Methanol (for cell lysis and extraction)
-
ELISA kit for LTB4 or LTC4, or an LC-MS/MS system
Procedure:
-
Isolate and prepare a suspension of human neutrophils or culture the desired cell line.
-
Pre-incubate the cells with various concentrations of the test inhibitor (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a calcium ionophore (and arachidonic acid, if necessary) to induce leukotriene biosynthesis.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction and lyse the cells by adding ice-cold methanol.
-
Centrifuge the samples to pellet cell debris.
-
Quantify the amount of LTB4 or LTC4 in the supernatant using a specific ELISA kit or by LC-MS/MS analysis.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the 5-LOX signaling pathway and the experimental workflow for the cell-based assay.
Caption: 5-LOX signaling pathway and points of inhibition.
Caption: Experimental workflow for cell-based leukotriene assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. MK-886 - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Caffeic acid - Wikipedia [en.wikipedia.org]
- 6. Nordihydroguaiaretic acid - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Development of smart cell-free and cell-based assay systems for investigation of leukotriene C4 synthase activity and evaluation of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. MK-886 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. nmppdb.com.ng [nmppdb.com.ng]
- 16. Caffeic acid is a selective inhibitor for leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caffeic acid phenethyl ester and its amide analogue are potent inhibitors of leukotriene biosynthesis in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of inhibitory effects of caffeic acid and quercetin on human liver cytochrome p450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Interactions between Inhibitors and 5-Lipoxygenase: Insights from Gaussian Accelerated Molecular Dynamics and Markov State Models [mdpi.com]
- 21. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-LOX/NO-IN-1 in the Laboratory
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-LOX/NO-IN-1, a 5-lipoxygenase inhibitor and nitric oxide donor. The following procedural guidance is based on general best practices for laboratory chemical disposal, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.
Disclaimer: Always consult the specific Safety Data Sheet (SDS) for any chemical you are using and adhere strictly to your institution's and local authorities' waste disposal regulations. The following information is intended as a general guide and should be supplemented with institution-specific protocols.
Quantitative Data for Safe Handling
The table below summarizes key safety and handling parameters based on general knowledge of similar laboratory chemicals.
| Parameter | Information | Source |
| Hazard Classification | Assumed to be a potential skin and eye irritant. May be harmful if swallowed or inhaled. As a nitric oxide donor, it may have vasodilatory effects. | General knowledge of related chemical compounds. |
| Personal Protective Equipment (PPE) | Standard laboratory attire including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). | [1][2] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep container tightly closed. | [2][3] |
| Spill Response | For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For larger spills or if there is a risk of inhalation, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. | [1][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be handled as chemical waste. The following steps outline a general workflow for its safe disposal:
-
Consult Institutional Guidelines: Before beginning any disposal process, review your institution's specific chemical waste disposal procedures. Contact your EHS department for any clarifications.
-
Wear Appropriate PPE: Always wear the personal protective equipment listed in the table above when handling this compound for disposal.
-
Waste Segregation:
-
Designated Waste Container: Collect all this compound waste, including the pure compound, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, tubes), in a designated, properly labeled hazardous waste container.[4][5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound". Also, include the date of accumulation and any other information required by your EHS department.[6]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[7] Due to its nature as a nitric oxide donor, it is crucial to avoid mixing it with organic solvents or other reactive chemicals to prevent potentially violent reactions.[7][8]
-
-
Container Management:
-
Ensure the waste container is compatible with the chemical and is in good condition.
-
Keep the container securely closed when not in use.
-
Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel.
-
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. purdue.edu [purdue.edu]
- 2. media.adeo.com [media.adeo.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. nswai.org [nswai.org]
- 7. support.al.umces.edu [support.al.umces.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
Essential Safety and Logistical Guidance for Handling 5-LOX/NO-IN-1
Disclaimer: This document provides general safety and handling guidelines for a 5-lipoxygenase inhibitor, based on available information for similar compounds. No specific Safety Data Sheet (SDS) for "5-LOX/NO-IN-1" was found. It is imperative to obtain the official SDS from the manufacturer or supplier for this specific compound before any handling, storage, or disposal. The information herein is intended to supplement, not replace, the manufacturer's SDS and established laboratory safety protocols.
This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound. The following procedural steps and safety information are critical for minimizing risk and ensuring experimental integrity.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. Based on the potential hazards of similar 5-lipoxygenase inhibitors, which may be irritating to mucous membranes and the upper respiratory tract and potentially harmful through inhalation, ingestion, or skin absorption, the following PPE is recommended[1].
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes of the compound in solid or solution form. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) if handling powder outside of a ventilated enclosure. Use in a chemical fume hood is preferred. | To prevent inhalation of the powdered compound, which may be irritating to the respiratory tract[1]. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the key steps.
Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
Confirm that the Safety Data Sheet (SDS) is included with the shipment. If not, contact the supplier immediately.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended by the manufacturer. For 5-LOX-IN-1, storage at -20°C for one month or -80°C for six months is suggested for stock solutions.
2. Preparation of Stock Solutions:
-
Always wear the recommended PPE, including gloves, a lab coat, and eye protection.
-
Perform all weighing and solution preparation in a certified chemical fume hood to minimize inhalation exposure.
-
Use a properly calibrated balance for weighing the powdered compound.
-
Slowly add the solvent to the solid to avoid splashing. Consult the product datasheet for appropriate solvents and solubility information.
3. Conducting the Experiment:
-
Handle all solutions containing this compound with care to avoid spills and aerosol generation.
-
Ensure that a chemical spill kit is readily available in the laboratory.
-
In case of a spill, follow your institution's established spill response procedures. Evacuate the immediate area if necessary and alert your Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous unless otherwise specified by your institution's EHS department.
| Waste Type | Collection and Labeling | Disposal Method |
| Unused Solid Compound | Collect in a clearly labeled, sealed container indicating "Hazardous Waste" and the full chemical name. | Transfer to your institution's EHS for approved hazardous waste disposal. |
| Contaminated Labware | (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container. | Dispose of as solid hazardous waste through your institution's EHS. |
| Aqueous/Solvent Solutions | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible wastes. | Arrange for pickup and disposal by your institution's EHS department. |
PPE Selection Logic
The selection of appropriate PPE is a critical step in the risk assessment process. The following diagram illustrates the decision-making process for choosing the correct level of protection when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
